GSK962
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2,2-dimethyl-1-[(3R)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@H](CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Topic: The Role of the Inactive Enantiomer GSK'962 as a Negative Control in Validating RIPK1 Kinase Inhibition
An In-depth Technical Guide on the Function of GSK'962 in RIPK1 Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction to RIPK1 Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling pathways governing inflammation, survival, and programmed cell death.[1][2] RIPK1's function is multifaceted, acting as both a scaffold for protein complex assembly and as an active kinase.[3][4] Its role is determined by the cellular context and post-translational modifications, such as ubiquitination and phosphorylation.
RIPK1 is a key component in the signaling cascade initiated by the tumor necrosis factor receptor 1 (TNFR1).[5] Upon TNFα binding, RIPK1 is recruited to the receptor to form Complex I, a membrane-bound platform that primarily activates the NF-κB pathway, leading to the transcription of pro-survival and pro-inflammatory genes. This scaffolding function of RIPK1 is independent of its kinase activity.[4][6]
However, under conditions where components of Complex I are inhibited or degraded, RIPK1 can dissociate from the receptor and form cytosolic death-inducing complexes.
-
Complex IIa (Apoptosome): In the presence of active caspase-8, RIPK1 can contribute to the formation of this complex, leading to apoptosis.[5][7]
-
Complex IIb (Necrosome): When caspase-8 activity is blocked, the kinase function of RIPK1 becomes paramount. RIPK1 undergoes autophosphorylation, leading to the recruitment and phosphorylation of RIPK3.[7] RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal executor of a lytic, pro-inflammatory form of programmed cell death called necroptosis.[8]
Given that the kinase activity of RIPK1 is a key driver of necroptosis and inflammation, it has become a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][5]
The Function of GSK'962 in RIPK1 Assays
GSK'962 is the chiral enantiomer of GSK'963, a potent and highly selective small-molecule inhibitor of RIPK1 kinase activity.[6][9] In experimental settings, GSK'962 is functionally inert against RIPK1 kinase.[6][10]
The primary and critical function of GSK'962 in RIPK1 assays is to serve as a rigorous negative control .
The use of an inactive enantiomer like GSK'962 is a gold standard in pharmacology and chemical biology. Because GSK'962 is structurally identical to the active inhibitor GSK'963 in every aspect except for its stereochemistry, it allows researchers to definitively attribute the observed biological effects of GSK'963 to the specific inhibition of RIPK1 kinase. This methodology effectively rules out the possibility that the observed effects are due to:
-
Off-target activity: The compound binding to and affecting other unintended proteins.
-
Non-specific chemical properties: The compound's scaffold causing effects unrelated to target engagement.
-
Experimental artifacts: The compound interfering with the assay technology itself.
By comparing the results of the active GSK'963 with the inactive GSK'962, any statistically significant difference in outcome can be confidently ascribed to the on-target inhibition of RIPK1 kinase.[6][11]
Quantitative Data: GSK'963 vs. GSK'962
The profound difference in activity between GSK'963 and its inactive enantiomer GSK'962 is demonstrated by quantitative biochemical and cellular assays. The following tables summarize the potency (IC50) and efficacy (EC50) values, highlighting the specificity of GSK'963 for RIPK1-dependent necroptosis and its lack of activity against other RIPK1-mediated pathways.
Table 1: Biochemical Assay Data
| Assay Type | Compound | Target | Potency (IC50) | Reference |
| Kinase Activity (ADP-Glo) | GSK'963 | RIPK1 | 0.8 nM | [6][10] |
| GSK'962 | RIPK1 | Inactive | [6][10] | |
| Binding Affinity (FP) | GSK'963 | RIPK1 | 0.6 nM | [6][10] |
| GSK'962 | RIPK1 | No Activity | [6][10] |
Table 2: Cellular Assay Data
| Assay Type | Cell Line | Inducing Stimulus | Compound | Potency (IC50 / EC50) | Reference |
| Necroptosis | L929 (mouse) | TNF + zVAD | GSK'963 | 1 nM | [6] |
| GSK'962 | > 1,000 nM | [6] | |||
| Necroptosis | U937 (human) | TNF + zVAD | GSK'963 | 4 nM | [6] |
| GSK'962 | > 4,000 nM | [6] | |||
| Necroptosis | Murine BMDM | TNF + zVAD | GSK'963 | 3 nM | [12] |
| Apoptosis | Murine BMDM | TNF + CHX | GSK'963 | No Effect at 100 nM | [12] |
| GSK'962 | No Effect at 100 nM | [12] | |||
| NF-κB Activation | Murine BMDM | TNF | GSK'963 | No Effect at 100 nM | [12] |
| GSK'962 | No Effect at 100 nM | [12] |
Visualizing RIPK1 Signaling Pathways
The following diagram illustrates the major signaling pathways downstream of the TNFR1 receptor, highlighting the specific, kinase-dependent step that is blocked by GSK'963 but not by the inactive control, GSK'962.
Caption: RIPK1 signaling pathways downstream of TNFR1 activation.
Experimental Protocols
The following are detailed methodologies for key experiments where GSK'962 is used as a negative control to validate the specific action of GSK'963.
RIPK1 Kinase-Dependent Necroptosis Assay
This assay assesses the ability of compounds to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor.
-
Objective: To measure inhibition of RIPK1 kinase-driven cell death.
-
Cell Lines: Human U937 monocytic cells or mouse L929 fibrosarcoma cells.
-
Reagents:
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
Human or Mouse TNFα (10-20 ng/mL).
-
z-VAD-FMK (pan-caspase inhibitor, 20 µM).
-
GSK'963 (e.g., 11-point, 3-fold serial dilution from 10 µM).
-
GSK'962 (used at the highest concentration of GSK'963, e.g., 10 µM, as a single-point control).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Methodology:
-
Seed cells in a 96-well white, clear-bottom plate at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
Pre-treat cells with the serial dilution of GSK'963, GSK'962 control, or vehicle (DMSO) for 1 hour.
-
Induce necroptosis by adding a cocktail of TNFα and z-VAD-FMK to all wells except for the untreated controls.
-
Incubate for 16-24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data with untreated cells as 100% viability and cells treated with TNFα/zVAD only as 0% viability. Calculate IC50 values for GSK'963 using a four-parameter logistic curve fit. Confirm that GSK'962 shows no significant protection.
RIPK1 Kinase-Independent Apoptosis Assay
This assay demonstrates the selectivity of the inhibitor by showing its inability to block apoptosis.
-
Objective: To confirm that GSK'963 does not inhibit RIPK1 scaffold-mediated apoptosis.
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs).
-
Reagents:
-
Complete culture medium.
-
Mouse TNFα (10-20 ng/mL).
-
Cycloheximide (CHX, protein synthesis inhibitor, 1 µg/mL).
-
GSK'963 (100 nM).
-
GSK'962 (100 nM).
-
Caspase-Glo® 3/7 Assay reagent.
-
-
Methodology:
-
Seed BMDMs in a 96-well plate.
-
Pre-treat cells with GSK'963, GSK'962, or vehicle for 1 hour.
-
Induce apoptosis by adding a cocktail of TNFα and CHX.
-
Incubate for 3-5 hours at 37°C, 5% CO₂.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate for 1 hour at room temperature.
-
Measure luminescence to quantify caspase-3/7 activity.
-
-
Data Analysis: Compare caspase activity in compound-treated wells to the vehicle control. Neither GSK'963 nor GSK'962 should significantly reduce caspase activation.[12]
RIPK1 Scaffold-Dependent NF-κB Activation Assay
This assay confirms that the inhibitor does not interfere with the kinase-independent scaffolding function of RIPK1.
-
Objective: To measure the effect of compounds on TNFα-induced IκBα phosphorylation and degradation.
-
Cell Line: Murine BMDMs.
-
Reagents:
-
Mouse TNFα (20 ng/mL).
-
GSK'963 (100 nM).
-
GSK'962 (100 nM).
-
Lysis buffer, protease/phosphatase inhibitors.
-
Antibodies: anti-phospho-IκBα, anti-IκBα, anti-tubulin (loading control).
-
-
Methodology:
-
Plate BMDMs and allow them to rest.
-
Pre-treat cells with GSK'963, GSK'962, or vehicle for 1 hour.
-
Stimulate with TNFα for 5 minutes (for p-IκBα) or 15 minutes (for IκBα degradation).
-
Lyse the cells on ice and collect protein lysates.
-
Perform SDS-PAGE and Western blot analysis using the specified antibodies.
-
-
Data Analysis: Visually inspect the Western blot. The levels of p-IκBα and the degradation of total IκBα should be comparable between vehicle-treated and compound-treated (GSK'963 and GSK'962) samples, demonstrating a lack of interference with the NF-κB pathway.[6][12]
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for a cell-based necroptosis assay using GSK'963 and the GSK'962 negative control.
Caption: A standard workflow for a necroptosis assay.
Conclusion
In the study of RIPK1-mediated signaling, GSK'962 is not a therapeutic or investigational agent but an indispensable research tool. Its function as an inactive enantiomer provides the necessary rigor to confirm that the biological effects observed with its active counterpart, GSK'963, are a direct consequence of inhibiting the kinase activity of RIPK1. By running GSK'962 in parallel in necroptosis, apoptosis, and NF-κB activation assays, researchers can confidently dissect the specific contributions of RIPK1's kinase function versus its scaffolding function, thereby validating RIPK1 kinase as a druggable target and ensuring the specificity of potent inhibitors.
References
- 1. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 3. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Role of GSK962 in Elucidating Necroptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The study of this intricate signaling cascade has been significantly advanced by the development of specific chemical probes. Among these, the molecule GSK962 has played a unique and pivotal role. This technical guide provides an in-depth overview of this compound's function as an essential tool in the study of necroptosis, with a focus on its application in dissecting the core signaling pathways. While its active counterpart, GSK963, directly inhibits a key necroptotic protein, this compound serves as a crucial negative control, allowing researchers to validate the on-target effects of RIPK1 inhibition.
The Necroptosis Signaling Cascade: A Central Role for RIPK1
Necroptosis is predominantly mediated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] Under specific cellular conditions, such as treatment with Tumor Necrosis Factor (TNF) in the presence of a caspase inhibitor like zVAD-FMK, RIPK1 is activated through autophosphorylation.[4] This activation leads to the recruitment and phosphorylation of RIPK3, forming a complex known as the necrosome.[3][4] Subsequently, RIPK3 phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, which ultimately leads to membrane rupture and lytic cell death.[3][4][5]
This compound: The Inactive Enantiomer for Validating On-Target Effects
This compound is the inactive enantiomer of GSK963, a potent and selective inhibitor of RIPK1 kinase.[6] The chirality of these molecules is critical to their function; while GSK963 effectively blocks the kinase activity of RIPK1, this compound is designed to be orders of magnitude less potent.[6] This stark difference in activity makes this compound an indispensable negative control in experimental settings. By comparing the effects of GSK963 to those of this compound, researchers can confidently attribute the observed cellular responses to the specific inhibition of RIPK1, thereby confirming the on-target activity of GSK963 and ruling out potential off-target effects.[6][7]
Quantitative Data on this compound and its Active Counterpart
The differential activity of this compound and GSK963 has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data, highlighting the potency of GSK963 and the relative inactivity of this compound.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Assay Type | Target | IC50 |
| GSK963 | FP binding assay | RIPK1 | 29 nM[6][8] |
| Necrostatin-1 (B1678002) (Nec-1) | FP binding assay | RIPK1 | >1000 nM[6] |
| This compound | FP binding assay | RIPK1 | >30,000 nM[6] |
Table 2: Cellular Potency of RIPK1 Inhibitors in Necroptosis Assays
| Cell Line | Species | Necroptosis Induction | Compound | IC50 |
| L929 (fibrosarcoma) | Murine | TNF + zVAD | GSK963 | 1 nM[6] |
| L929 (fibrosarcoma) | Murine | TNF + zVAD | This compound | >10,000 nM[6] |
| L929 (fibrosarcoma) | Murine | TNF + zVAD | Necrostatin-1 | 67 nM[6] |
| U937 (monocytic) | Human | TNF + zVAD | GSK963 | 4 nM[6] |
| U937 (monocytic) | Human | TNF + zVAD | This compound | >10,000 nM[6] |
| U937 (monocytic) | Human | TNF + zVAD | Necrostatin-1 | 110 nM[6] |
| Bone Marrow-Derived Macrophages | Murine | TNF + zVAD | GSK963 | 1.5 nM[6] |
| Bone Marrow-Derived Macrophages | Murine | TNF + zVAD | This compound | >10,000 nM[6] |
| Bone Marrow-Derived Macrophages | Murine | TNF + zVAD | Necrostatin-1 | 230 nM[6] |
Experimental Protocols for Studying Necroptosis with this compound
The use of this compound as a negative control is a cornerstone of rigorous necroptosis research. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Necroptosis Induction and Inhibition Assay
Objective: To assess the ability of compounds to inhibit necroptosis in cultured cells.
Materials:
-
Cell lines sensitive to necroptosis (e.g., L929, U937, or primary bone marrow-derived macrophages).
-
Complete culture medium appropriate for the chosen cell line.
-
Recombinant human or murine TNF-α.
-
Pan-caspase inhibitor (e.g., zVAD-FMK).
-
GSK963 (active inhibitor).
-
This compound (inactive control).
-
Necrostatin-1 (optional positive control).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
DMSO (for compound dilution).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of GSK963, this compound, and Necrostatin-1 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Pre-treatment: Remove the old medium and add the medium containing the diluted compounds or a vehicle control (DMSO) to the respective wells. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of TNF-α and zVAD-FMK in culture medium. The optimal concentrations should be determined empirically for each cell line (e.g., 10-100 ng/mL TNF-α and 10-20 µM zVAD-FMK).
-
Incubation: Add the induction cocktail to the wells and incubate for a period sufficient to induce significant cell death in the control wells (typically 8-24 hours).
-
Cell Viability Assessment: Measure cell viability using a validated method such as the CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability). Plot dose-response curves and calculate IC50 values. The results should demonstrate potent inhibition by GSK963 and minimal to no effect by this compound.[1][6]
Protocol 2: Western Blot Analysis of Necroptotic Signaling
Objective: To examine the effect of RIPK1 inhibition on the phosphorylation of key necroptosis signaling proteins.
Materials:
-
Cell line and induction reagents as in Protocol 1.
-
GSK963 and this compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-RIPK1, RIPK1, phospho-RIPK3, RIPK3, phospho-MLKL, and MLKL.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Treatment: Seed cells in larger culture vessels (e.g., 6-well plates) and treat with compounds and necroptosis inducers as described in Protocol 1.
-
Cell Lysis: At the desired time points, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Compare the levels of phosphorylated proteins in the different treatment groups. Treatment with GSK963 should significantly reduce the phosphorylation of RIPK1, RIPK3, and MLKL, while this compound should have no effect.
Visualizing the Role of this compound in Necroptosis Research
The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and the experimental workflow for validating on-target RIPK1 inhibition.
Caption: Necroptosis signaling pathway and the inhibitory action of GSK963.
Caption: Experimental workflow for validating on-target RIPK1 inhibition using this compound.
Conclusion
This compound, as the inactive enantiomer of the potent RIPK1 inhibitor GSK963, is an indispensable tool for researchers studying necroptosis. Its lack of significant inhibitory activity against RIPK1 allows for rigorous validation of on-target effects in both cellular and in vivo models. The clear discrepancy in potency between this compound and GSK963 provides a robust experimental control, ensuring that the observed modulation of necroptosis is a direct consequence of RIPK1 kinase inhibition. By incorporating this compound into their experimental design, scientists can generate high-quality, reproducible data, thereby advancing our understanding of the complex role of necroptosis in health and disease and aiding in the development of novel therapeutics targeting this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Necroptosis inhibitors: mechanisms of action and therapeutic potential: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
The Pharmacology of GSK962: An In-depth Technical Guide to a Key Negative Control for RIPK1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of GSK962, a critical tool compound for researchers investigating the role of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound is the inactive enantiomer of GSK963, a potent and highly selective inhibitor of RIPK1. Due to its chemical identity but lack of significant biological activity against RIPK1, this compound serves as an ideal negative control to confirm the on-target effects of GSK963 in a variety of experimental settings. Understanding the pharmacological profile of both compounds is essential for the accurate interpretation of data in studies targeting RIPK1-mediated signaling pathways in inflammation, necroptosis, and other disease states.
Core Concepts: The Role of this compound as a Negative Control
This compound is a chiral molecule that is structurally identical to its enantiomer, GSK963, but with the opposite stereochemistry. This subtle difference in three-dimensional arrangement results in a dramatic loss of inhibitory activity against RIPK1. In experimental biology, a well-designed negative control is indispensable for validating that the observed effects of a test compound are due to its interaction with the intended target and not a result of off-target effects or non-specific interactions. This compound fulfills this role by allowing researchers to differentiate the specific consequences of RIPK1 inhibition by GSK963 from any potential confounding factors.
Quantitative Data: A Comparative Analysis of GSK963 and this compound
The following tables summarize the quantitative data for GSK963, highlighting its potency and selectivity for RIPK1. The data for this compound, where available, demonstrates its significantly reduced activity, reinforcing its utility as a negative control.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| GSK963 | Fluorescence Polarization (FP) Binding Assay | RIPK1 | 29 | [1][2][3][4] |
| GSK963 | Cell-Based Necroptosis Assay (Murine L929 cells) | RIPK1 | 1 | [5][6] |
| GSK963 | Cell-Based Necroptosis Assay (Human U937 cells) | RIPK1 | 4 | [5][6] |
| This compound | Cell-Based Necroptosis Assay | RIPK1 | >1000 | This compound is at least 1000-fold less potent than GSK963 in cellular necroptosis assays.[6][7] |
Table 1: In Vitro Potency of GSK963 and this compound
| Compound | Assay Type | Number of Kinases Screened | Selectivity | Reference |
| GSK963 | Radiometric Kinase Panel | 339 | >10,000-fold selective for RIPK1 | [1][2][6] |
Table 2: Kinase Selectivity of GSK963
Signaling Pathways
The following diagram illustrates the central role of RIPK1 in mediating distinct cellular outcomes, including necroptosis, apoptosis, and inflammation, upon stimulation by Tumor Necrosis Factor (TNF). GSK963, and by extension its inactive control this compound, are tools to dissect the kinase-dependent functions of RIPK1 in these pathways.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 2. ch.promega.com [ch.promega.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK962: A Tool Compound for Interrogating RIPK1-Mediated Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of programmed cell death, the ability to dissect specific signaling pathways is paramount for both fundamental research and the development of novel therapeutics. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular fate, orchestrating both survival and death signals. Its kinase activity is a key driver of necroptosis, a form of regulated necrosis, and can also contribute to apoptosis. To accurately study the role of RIPK1 kinase activity in these processes, highly specific molecular tools are essential. This guide focuses on GSK962, an indispensable tool compound for researchers investigating RIPK1-mediated cell death. This compound is the inactive enantiomer of GSK963, a potent and highly selective inhibitor of RIPK1 kinase.[1][2][3] By serving as a negative control, this compound enables researchers to confidently attribute observed biological effects to the specific inhibition of RIPK1, thereby ensuring the robustness and validity of their findings.
Core Concepts: The Role of an Inactive Control
In pharmacological studies, the use of an inactive stereoisomer, such as this compound, is a crucial component of rigorous experimental design. GSK963 and this compound are chemically identical in terms of atomic composition and connectivity but differ in their three-dimensional arrangement (chirality).[2][3] This subtle structural difference renders this compound incapable of binding to and inhibiting RIPK1, while GSK963 potently blocks its kinase activity.[2][3]
The primary utility of this compound is to control for off-target effects. Any cellular response observed with the active compound (GSK963) but not with the inactive compound (this compound) at the same concentration can be confidently attributed to the on-target inhibition of RIPK1.[1][3] This is particularly important in complex signaling networks where a small molecule could have unintended interactions with other cellular components.
Quantitative Data: this compound vs. GSK963
The stark contrast in biological activity between this compound and its active enantiomer, GSK963, is evident in their half-maximal inhibitory concentrations (IC50). The following tables summarize the quantitative data for both compounds in various assays, highlighting the potency and selectivity of GSK963 and the inactivity of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GSK963 | RIPK1 | FP binding assay | 29 | [1][4][5] |
| This compound | RIPK1 | FP binding assay | >10,000 | [2] |
| GSK963 | Panel of 339 other kinases | Radiometric assay | >10,000-fold selective for RIPK1 | [1][2][3] |
Table 2: Anti-Necroptotic Activity in Cell-Based Assays
| Compound | Cell Line | Necroptosis Induction | Assay Type | IC50 (nM) | Reference |
| GSK963 | Human U937 | TNFα + z-VAD-FMK | CellTiter-Glo | 4 | [3][6] |
| This compound | Human U937 | TNFα + z-VAD-FMK | CellTiter-Glo | >10,000 | |
| GSK963 | Murine L929 | TNFα + z-VAD-FMK | CellTiter-Glo | 1 | [3][6] |
Signaling Pathways
The signaling cascade leading to necroptosis is a well-defined pathway where RIPK1 plays a central role. The following diagram, generated using the DOT language for Graphviz, illustrates the canonical necroptosis pathway and highlights the point of intervention for RIPK1 inhibitors.
Experimental Protocols
To effectively utilize this compound as a tool compound, it is essential to follow established experimental protocols. Below are detailed methodologies for key experiments in cell death research.
Induction of Necroptosis and Cell Viability Assessment
This protocol describes the induction of necroptosis in the human monocytic cell line U937 and the assessment of cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
U937 cells (ATCC® CRL-1593.2™)
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNFα (recombinant)
-
SMAC mimetic (e.g., birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
GSK963 and this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed U937 cells in opaque-walled 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of GSK963 and this compound in culture medium. Pre-treat the cells with the compounds for 1 hour. A typical concentration range for GSK963 would be 0.1 nM to 1 µM, while this compound should be tested at the highest concentration of GSK963 used (e.g., 1 µM) as a negative control.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in culture medium. A commonly used combination for U937 cells is 100 ng/mL TNFα, 100 nM SMAC mimetic, and 20 µM z-VAD-FMK.[7]
-
Add the induction cocktail to the appropriate wells. Include wells with cells and inducers but no compound (positive control for necroptosis) and wells with cells only (negative control).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9][10]
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the untreated control wells (100% viability) and calculate the percentage of cell viability for each treatment condition. Plot the dose-response curve for GSK963 and compare it to the effect of this compound.
Western Blot Analysis of Necroptosis Markers
This protocol outlines the detection of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL), key markers of necroptosis activation, by Western blotting.
Materials:
-
Cells treated as described in the necroptosis induction protocol.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the levels of p-RIPK1 and p-MLKL in cells treated with GSK963 versus this compound to confirm that the inhibition of phosphorylation is specific to the active compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for validating the on-target effect of a tool compound like GSK963 using its inactive control, this compound.
Conclusion
This compound is an essential tool for any researcher investigating RIPK1-mediated cell death pathways. Its inactivity as a stereoisomer of the potent RIPK1 inhibitor GSK963 provides a rigorous negative control, enabling the confident attribution of experimental findings to the specific inhibition of RIPK1 kinase activity. By incorporating this compound into experimental designs, scientists can significantly enhance the quality and reliability of their data, leading to a more accurate understanding of the complex roles of RIPK1 in health and disease. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in cell death research, thereby contributing to the advancement of this critical field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
Harnessing RIPK1 Inhibition in Neuroscience: A Technical Guide to Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the preclinical exploration of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in the context of neuroscience. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways and research workflows. A special note is made regarding GSK962 and its role as a negative control for its active enantiomer, GSK'963.
Introduction to RIPK1 in Neuroscience
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, positioned at the crossroads of inflammation, apoptosis, and a programmed form of necrosis known as necroptosis.[1][2] In the central nervous system (CNS), the activation of RIPK1's kinase domain is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis, Parkinson's disease, and ischemic stroke.[3][4][5]
Under pathological conditions, such as those initiated by tumor necrosis factor-alpha (TNF-α), RIPK1 activation can trigger a cascade of events leading to neuroinflammation and neuronal cell death.[4] Specifically, in microglia, RIPK1 activation is associated with the production of pro-inflammatory cytokines, while in neurons and oligodendrocytes, it can lead to cell death.[4] This central role in mediating detrimental processes makes RIPK1 a compelling therapeutic target for neurodegenerative and neuroinflammatory diseases.[6]
A variety of small molecule inhibitors have been developed to target the kinase activity of RIPK1, with the aim of mitigating its pathological effects. This guide will focus on key preclinical findings related to these inhibitors.
The Case of this compound: An Essential Negative Control
It is crucial to clarify the specific role of this compound in experimental neuroscience. This compound is the inactive (R)-enantiomer of GSK's potent and selective RIPK1 inhibitor, GSK'963.[3][7] As an inactive enantiomer, this compound serves as an ideal negative control in both in vitro and in vivo studies to confirm that the observed biological effects of GSK'963 are indeed due to the specific inhibition of RIPK1.[7][8] Therefore, this guide will focus on the active compound, GSK'963, and other well-characterized RIPK1 inhibitors used in neuroscience research.
Quantitative Data on Key RIPK1 Inhibitors
The following tables summarize the potency and selectivity of prominent RIPK1 inhibitors that have been evaluated in preclinical and clinical settings for neurological applications.
Table 1: Biochemical and Cellular Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 | Cell Line/System | Cellular IC50 | Reference |
| GSK'963 | RIPK1 | Fluorescence Polarization Binding | 29 nM | - | - | [7][8] |
| RIPK1 | ADP-Glo Enzymatic Assay | 0.8 nM (tight binding fit) | - | - | [7] | |
| Necroptosis | TNF+zVAD-induced cell death | - | Human U937 cells | 4 nM | [7] | |
| Necroptosis | TNF+zVAD-induced cell death | - | Mouse L929 cells | 1 nM | [7] | |
| Necroptosis | LPS/QVD-induced necroptosis | - | Mouse BMDM | 3 nM | [8] | |
| Necrostatin-1 (B1678002) (Nec-1) | RIPK1 | Fluorescence Polarization Binding | ~2 µM | - | - | [7] |
| Necroptosis | TNF+zVAD-induced cell death | - | Human U937 cells | ~2 µM | [7] | |
| Necroptosis | TNF+zVAD-induced cell death | - | Mouse L929 cells | ~1 µM | [7] | |
| DNL747 (SAR443060) | RIPK1 | - | - | - | - | [9] |
| pRIPK1 Inhibition | Blood-based biomarker | - | Healthy Volunteers | ~80% median inhibition | [10] |
Table 2: Selectivity and In Vivo Models
| Compound | Selectivity Profile | In Vivo Model | Key Findings | Reference |
| GSK'963 | >10,000-fold selective for RIPK1 over 339 other kinases.[7][11] | TNF+zVAD-induced lethal shock (mice) | Complete protection from hypothermia at 2 mg/kg.[8][11] | [7][8][11] |
| Necrostatin-1 (Nec-1) | Known off-target activity against indoleamine-2,3-dioxygenase (IDO), though this is debated.[7] | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume and suppressed expression of RIPK3, MLKL, and IL-1β.[12] | [12] |
| Controlled Cortical Impact (TBI) in mice | Reduced brain tissue damage and improved motor and cognitive performance.[13][14] | [13][14] | ||
| Kainic acid-induced epilepsy in mice | Downregulated necroptosis and apoptosis-related proteins in the hippocampus.[15] | [15] | ||
| DNL747 (SAR443060) | Brain-penetrant small molecule. | Phase 1b in Alzheimer's Disease and ALS patients | Safe and well-tolerated at the doses tested, but development was paused due to dose-limiting off-target toxicity in preclinical models.[9][10][16] | [9][10][16] |
Signaling Pathways of RIPK1
RIPK1 functions as a molecular switch downstream of death receptors like TNFR1. Upon ligand binding, RIPK1 is recruited to a membrane-bound complex (Complex I), where its ubiquitination state determines the cellular outcome.
-
Survival and Inflammation: K63-linked polyubiquitination of RIPK1 in Complex I acts as a scaffold to recruit and activate the IKK complex, leading to the activation of the NF-κB signaling pathway. This promotes the transcription of pro-survival and pro-inflammatory genes.[1][17][18][19]
-
Apoptosis (RIPK1-dependent): Deubiquitination of RIPK1 can lead to its dissociation from the plasma membrane and the formation of a cytosolic complex (Complex IIa or IIb) with FADD and pro-caspase-8. This results in the activation of caspase-8 and initiation of apoptosis.[17]
-
Necroptosis: When caspase-8 is inhibited or absent, RIPK1 can interact with RIPK3 via their respective RHIM domains, forming a complex called the necrosome. This leads to the phosphorylation and activation of both kinases. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), causing it to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to necroptotic cell death.[1][17]
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alzforum.org [alzforum.org]
- 10. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 Reduces Histopathology and Improves Functional Outcome After Controlled Cortical Impact In Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Necrostatin-1 reduces histopathology and improves functional outcome after controlled cortical impact in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biospace.com [biospace.com]
- 17. researchgate.net [researchgate.net]
- 18. RIPK1 and NF-κB signaling in dying cells determines cross-priming of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Profile of GSK962: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of GSK962, a compound frequently utilized in the study of RIPK1 signaling. A critical aspect of its utility lies in its relationship with its potent and selective enantiomer, GSK'963. Understanding the minimal activity of this compound is paramount for its correct application as a negative control in experimental settings, ensuring the specific on-target effects of active RIPK1 inhibitors are accurately delineated.
Introduction to RIPK1 and this compound
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including apoptosis and necroptosis. Its kinase activity is a key driver in these processes, making it a significant therapeutic target for a range of inflammatory diseases and other conditions.
This compound is the inactive enantiomer of GSK's potent and selective RIPK1 inhibitor, GSK'963. As a result of a screening of approximately 2 million compounds, a racemic mixture was identified and subsequently separated into its active (GSK'963) and inactive (GSK'962) enantiomers.[1] this compound serves as an essential tool for researchers, acting as a negative control to validate that the observed biological effects of its active counterpart are due to the specific inhibition of RIPK1 and not a result of off-target interactions.
Data Presentation: Comparative Potency of this compound and GSK'963
The primary utility of this compound stems from its profound lack of inhibitory activity against RIPK1, in stark contrast to its enantiomer, GSK'963. This differential potency is the cornerstone of its use as a negative control. The following table summarizes the comparative inhibitory concentrations in cellular necroptosis assays.
| Compound | Cell Line | Assay Type | IC50 (nM) | Fold Difference | Reference |
| GSK'963 | Murine L929 | Necroptosis | 1 | >1000x | [1] |
| GSK'962 | Murine L929 | Necroptosis | >1000 | [1] | |
| GSK'963 | Human U937 | Necroptosis | 4 | >1000x | [1] |
| GSK'962 | Human U937 | Necroptosis | >1000 | [1] |
As the data indicates, GSK'962 is over 1000-fold less potent than GSK'963 in blocking necroptosis in both murine and human cell lines.[1] This substantial difference in activity underscores the high degree of stereospecificity of the target binding site and confirms the suitability of this compound as a negative control. While comprehensive kinome-wide screening data for this compound is not extensively published, its established role as an inactive control implies a very clean off-target profile at concentrations where GSK'963 is active. The selectivity of GSK'963 itself has been demonstrated to be greater than 10,000-fold for RIPK1 over a panel of 339 other kinases.[1]
Mandatory Visualizations
RIPK1 Signaling Pathway
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for using this compound to confirm on-target effects of RIPK1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the robust assessment of a compound's activity. The following protocols are designed to investigate the specific effects of RIPK1 inhibition, utilizing this compound as a negative control.
In Vitro RIPK1 Kinase Assay (ADP-Glo™)
This assay biochemically quantifies the activity of purified RIPK1 by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and GSK'963 (10 mM stocks in DMSO)
-
ATP (10 mM stock)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and GSK'963 in DMSO, then dilute further in Kinase Assay Buffer. A typical final concentration range would be from 1 µM down to 1 pM. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compounds or vehicle.
-
Enzyme Addition: Add 2.5 µL of a 2x concentration of RIPK1 enzyme in Kinase Assay Buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate Reaction: Add 5 µL of a mixture containing the MBP substrate and ATP (at the Km concentration for RIPK1) in Kinase Assay Buffer to each well.
-
Kinase Reaction: Incubate the plate for 1 hour at 30°C.
-
ADP-Glo™ Protocol:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values for each compound.
Cellular Necroptosis Assay
This cell-based assay measures the ability of a compound to protect cells from necroptotic cell death induced by TNF-α and a pan-caspase inhibitor.
Materials:
-
Human U937 or murine L929 cells
-
RPMI-1640 medium with 10% FBS
-
Human or mouse TNF-α
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound and GSK'963 (10 mM stocks in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells per well in 50 µL of culture medium and allow them to attach or acclimate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and GSK'963 in culture medium. Add 25 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Induction of Necroptosis: Add 25 µL of a 4x concentrated solution of TNF-α (final concentration ~20 ng/mL) and z-VAD-FMK (final concentration ~20 µM) to each well, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated and vehicle-treated/TNF-α-stimulated controls to calculate the percentage of cell viability and determine the IC50 values.
Western Blot for RIPK1 Pathway Activation
This protocol is used to detect the phosphorylation status of key proteins in the necroptosis signaling cascade, such as RIPK1 and MLKL, to confirm the mechanism of action of the inhibitor.
Materials:
-
U937 cells
-
TNF-α and z-VAD-FMK
-
This compound and GSK'963
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed U937 cells in 6-well plates. Pre-treat cells with this compound (e.g., 1 µM), GSK'963 (e.g., 100 nM), or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α and z-VAD-FMK for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control levels.
Conclusion
This compound is an indispensable tool for the rigorous investigation of RIPK1-mediated signaling. Its characterization as the inactive enantiomer of the potent and highly selective RIPK1 inhibitor GSK'963 provides a robust negative control for in vitro and in vivo studies. By incorporating this compound into experimental designs, researchers can confidently attribute the observed effects of active inhibitors to the specific modulation of RIPK1 kinase activity, thereby minimizing the potential for misinterpretation arising from unforeseen off-target interactions. The protocols and data presented in this guide offer a framework for the effective use of this compound to enhance the quality and specificity of research into the multifaceted roles of RIPK1 in health and disease.
References
Methodological & Application
Application Notes and Protocols for Utilizing GSK962 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK962 is the inactive enantiomer of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). In the study of necroptosis, a form of programmed cell death, GSK963 serves as a critical tool to investigate the role of RIPK1 kinase activity. This compound is an indispensable negative control in these experiments. Its lack of significant biological activity, even at high concentrations, allows researchers to confirm that the observed effects of GSK963 are due to its specific inhibition of RIPK1 and not off-target effects. These application notes provide detailed protocols for the use of this compound in conjunction with its active counterpart, GSK963, in in vitro necroptosis assays.
Data Presentation
The following table summarizes the in vitro potency of the active RIPK1 inhibitor, GSK963, in two commonly used cell lines for necroptosis studies. This compound is consistently reported to be at least 1000-fold less potent than GSK963.[1]
| Compound | Cell Line | Assay | IC50 |
| GSK963 | Murine L929 Cells | Necroptosis Assay | 1 nM |
| GSK963 | Human U-937 Cells | Necroptosis Assay | 4 nM |
| This compound | Murine L929 Cells | Necroptosis Assay | >1000 nM |
| This compound | Human U-937 Cells | Necroptosis Assay | >4000 nM |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Necroptosis Induction and Inhibition Assay in U-937 or L929 Cells
This protocol details the induction of necroptosis in human U-937 or murine L929 cells and the assessment of the inhibitory potential of GSK963, using this compound as a negative control.
Materials:
-
Human U-937 or murine L929 cells
-
RPMI-1640 or DMEM cell culture medium, respectively
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
96-well clear bottom, white-walled cell culture plates
-
Recombinant Human or Murine TNFα (depending on the cell line)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
GSK963
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Stock Solution Preparation:
-
GSK963 and this compound: Prepare 10 mM stock solutions in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
TNFα: Reconstitute to a stock concentration of 100 µg/mL in sterile PBS containing 0.1% BSA. Aliquot and store at -20°C.
-
Z-VAD-FMK: Prepare a 20 mM stock solution in DMSO. Aliquot and store at -20°C.
Procedure:
-
Cell Culture Maintenance:
-
Culture U-937 or L929 cells in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth. For L929 cells (adherent), use trypsin-EDTA for detachment. U-937 cells grow in suspension.
-
-
Cell Seeding:
-
On the day of the experiment, determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in a 96-well plate.
-
U-937 cells: 5 x 10^4 cells per well in 100 µL of media.
-
L929 cells: 2 x 10^4 cells per well in 100 µL of media and allow to adhere overnight.
-
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK963 and this compound in the appropriate cell culture medium. A typical concentration range to test for GSK963 would be 0.1 nM to 1 µM. For this compound, a higher concentration range (e.g., 1 µM to 10 µM) should be used to demonstrate its inactivity.
-
Add the desired concentrations of GSK963, this compound, or DMSO (vehicle control) to the wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Necroptosis Induction:
-
Prepare a solution of TNFα and Z-VAD-FMK in cell culture medium.
-
Add the induction solution to the wells to achieve a final concentration of:
-
TNFα: 20 ng/mL
-
Z-VAD-FMK: 20 µM
-
-
Include control wells:
-
Untreated cells (media only)
-
Cells with DMSO vehicle + induction solution
-
Cells with each compound alone (no induction)
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data by setting the luminescence of the untreated cells to 100% viability and the cells treated with the induction cocktail and vehicle to 0% protection.
-
Plot the percentage of cell viability against the log concentration of the compounds to generate dose-response curves.
-
Calculate the IC50 value for GSK963. The results should show a dose-dependent protection from necroptosis with GSK963, while this compound should not show significant protection at comparable concentrations.
Experimental Workflow
References
Application Notes and Protocols for the In Vivo Use of GSK962 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK962 as a negative control in in vivo studies, ensuring the validation of on-target effects of RIPK1 kinase inhibitors.
Introduction
This compound is the inactive enantiomer of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] Due to its structural similarity but lack of inhibitory activity against RIPK1, this compound serves as an ideal negative control in both in vitro and in vivo experiments. Its use is critical to demonstrate that the observed pharmacological effects of the active compound, GSK'963, are specifically due to the inhibition of RIPK1 kinase activity and not a result of off-target effects or the chemical scaffold itself.
Mechanism of Action
RIPK1 is a serine/threonine kinase that plays a crucial role in regulating cellular pathways of inflammation and programmed cell death, including necroptosis. In response to stimuli such as Tumor Necrosis Factor (TNF), RIPK1 can be activated, leading to a signaling cascade that results in inflammatory responses and, under certain conditions, necroptotic cell death. The active inhibitor, GSK'963, binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent downstream signaling. This compound, as the inactive enantiomer, does not effectively bind to or inhibit RIPK1 kinase activity, and therefore, does not modulate these pathways.
Signaling Pathway
The following diagram illustrates the role of RIPK1 in the TNF-induced necroptosis pathway and the points of intervention by the active inhibitor and the negative control.
Application: In Vivo Negative Control in a Murine Model of TNF-Induced Sterile Shock
A key application of this compound as a negative control is in animal models of systemic inflammation. One such well-established model is the TNF-induced sterile shock model in mice, which recapitulates aspects of systemic inflammatory response syndrome (SIRS). In this model, administration of TNF, often in combination with a pan-caspase inhibitor like zVAD-FMK to sensitize cells to necroptosis, leads to a rapid drop in body temperature (hypothermia) and mortality, which is dependent on RIPK1 kinase activity.
Experimental Workflow
The following diagram outlines the typical experimental workflow for using this compound as a negative control in this model.
Quantitative Data Summary
The following table summarizes the expected outcomes when using this compound as a negative control alongside the active inhibitor GSK'963 in the TNF-induced sterile shock model.
| Treatment Group | Compound | Dose (mg/kg) | Route of Administration | Expected Outcome on TNF-induced Hypothermia |
| 1 | Vehicle | N/A | i.p. | Severe hypothermia |
| 2 | GSK'963 | 2 | i.p. | Complete protection |
| 3 | This compound | 20 | i.p. | No effect (severe hypothermia) |
Data derived from Berger et al., 2015.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn Oil or a solution of 20% (w/v) Captisol® (sulfobutylether-β-cyclodextrin) in saline
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure (Example Formulation 1: Corn Oil-based):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, add 10% of the final volume as DMSO.
-
Add 90% corn oil to the DMSO stock solution.
-
Vortex the mixture vigorously until a uniform suspension is formed. Gentle warming and/or sonication can aid in dissolution.
-
Prepare fresh on the day of the experiment.
Procedure (Example Formulation 2: Aqueous-based):
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO (e.g., 10% of the final volume).
-
In a separate tube, prepare a 20% (w/v) solution of Captisol® in sterile saline.
-
While vortexing, slowly add the this compound/DMSO stock solution to the Captisol®/saline solution to make up the final volume.
-
Ensure the final solution is clear. If precipitation occurs, sonication may be used to aid dissolution.
-
Prepare fresh on the day of the experiment.
Protocol 2: In Vivo TNF-Induced Sterile Shock Model in Mice
Materials and Reagents:
-
C57BL/6 mice (8-12 weeks old)
-
This compound (prepared as in Protocol 1)
-
GSK'963 (active compound, prepared similarly to this compound)
-
Vehicle control (matching the formulation of this compound and GSK'963)
-
Recombinant murine TNFα
-
zVAD-FMK (pan-caspase inhibitor)
-
Sterile, pyrogen-free saline
-
Rectal thermometer
-
Animal scales
-
Syringes and needles for intraperitoneal (i.p.) and intravenous (i.v.) injections
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to the different treatment groups (Vehicle, GSK'963, this compound).
-
Baseline Temperature: Measure and record the baseline rectal temperature of each mouse.
-
Pre-treatment: Administer the vehicle, GSK'963 (e.g., 2 mg/kg), or this compound (20 mg/kg) via intraperitoneal (i.p.) injection.[1] The volume of injection should be consistent across all groups (e.g., 10 ml/kg).
-
Challenge: 15 minutes after the pre-treatment, administer a combination of murine TNFα (e.g., 1.25 mg/kg) and zVAD-FMK (e.g., 16.7 mg/kg) via intravenous (i.v.) injection.[1]
-
Monitoring: Monitor the rectal temperature of each mouse at regular intervals (e.g., every 30 minutes) for at least 3 hours post-challenge.[1] Also, monitor for signs of distress and survival.
-
Data Analysis: Plot the change in body temperature over time for each group. Statistically compare the temperature changes and survival rates between the groups. The vehicle and this compound groups are expected to show a significant drop in temperature, while the GSK'963 group should be protected.
Conclusion
The use of this compound as a negative control is indispensable for validating the in vivo efficacy and specificity of RIPK1 kinase inhibitors. By demonstrating a lack of effect in a relevant disease model where the active enantiomer shows protection, researchers can confidently attribute the observed therapeutic benefits to the on-target inhibition of RIPK1. The protocols and data presented here provide a framework for the rigorous in vivo evaluation of novel RIPK1-targeting therapeutics.
References
Application Note & Protocol: Evaluating RIPK1 Inhibition in Cell Viability Assays Using GSK962 as a Negative Control
Audience: Researchers, scientists, and drug development professionals.
Introduction: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death.[1][2] Specifically, the kinase activity of RIPK1 is essential for the execution of necroptosis, a form of regulated necrosis. GSK963 is a potent and highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying necroptosis.[3][4][5] To ensure that the observed cellular effects are a direct result of RIPK1 inhibition, it is crucial to use a proper negative control. GSK962 is the inactive enantiomer of GSK963.[6][7] Being structurally almost identical but functionally inert against RIPK1, this compound serves as an ideal negative control to confirm the on-target effects of GSK963 in cell-based assays.[3][6]
This document provides detailed protocols and data for using GSK963 to inhibit necroptosis and this compound to validate the specificity of this inhibition in cell viability assays.
Signaling Pathway: TNF-α Induced Necroptosis
The diagram below illustrates the signaling cascade initiated by Tumor Necrosis Factor alpha (TNF-α) that leads to necroptosis. Under conditions where caspase activity is inhibited, TNF-α binding to its receptor (TNFR1) triggers the formation of the necrosome (Complex IIb). This complex, containing RIPK1 and RIPK3, leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which executes cell death by disrupting the plasma membrane. The active inhibitor, GSK963, specifically blocks the kinase activity of RIPK1, thereby preventing downstream signaling and cell death.
Caption: TNF-α induced RIPK1-mediated necroptosis pathway.
Quantitative Data
The following table summarizes the in vitro potency of the active RIPK1 inhibitor, GSK963, against necroptosis induced in various cell lines. This compound is reported to be at least 1000-fold less potent in these same assays.[6] This data is critical for designing experiments with appropriate concentration ranges.
| Compound | Target | Cell Line | Assay Type | Inducer | IC₅₀ Value |
| GSK963 | RIPK1 | Mouse L929 | CellTiter-Glo® | TNF-α + zVAD-FMK | 1 nM[4][6] |
| GSK963 | RIPK1 | Human U937 | CellTiter-Glo® | TNF-α + zVAD-FMK | 4 nM[6] |
| GSK963 | RIPK1 | Human Neutrophils | CellTiter-Glo® | TNF-α + zVAD + SMAC mimetic | 0.9 nM[6] |
| GSK963 | RIPK1 | Mouse BMDM | CellTiter-Glo® | TNF-α + zVAD-FMK | 3 nM[6] |
| This compound | RIPK1 | Mouse/Human | CellTiter-Glo® | TNF-α + zVAD-FMK | >1000 nM[6] |
BMDM: Bone Marrow-Derived Macrophages
Experimental Protocols
Experimental Workflow
The general workflow for assessing cell viability involves seeding cells, treating them with the necroptosis inducer and test compounds (GSK963 and this compound), incubating for a set period, and quantifying the remaining viable cells.
Caption: General workflow for a cell viability assay.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to measure necroptosis inhibition using GSK963 and its inactive control, this compound. It is based on the Promega CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active, viable cells.[8][9]
1. Materials
-
Cells and Culture Medium: Appropriate cell line susceptible to necroptosis (e.g., L929, U937).
-
Reagents:
-
GSK963 (Active Inhibitor)
-
This compound (Inactive Control)
-
DMSO (Vehicle)
-
Necroptosis Inducer 1: TNF-α (e.g., human or mouse, as appropriate for the cell line)
-
Necroptosis Inducer 2: Pan-caspase inhibitor, e.g., z-VAD-FMK
-
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570 or similar).
-
Equipment:
-
Sterile, opaque-walled 96-well plates suitable for luminescence measurements.
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Luminometer or multi-mode plate reader.
-
Multichannel pipette.
-
2. Reagent Preparation
-
Compound Stock Solutions: Prepare 10 mM stock solutions of GSK963 and this compound in DMSO. Store in aliquots at -20°C or -80°C.
-
Necroptosis Inducers: Reconstitute TNF-α and z-VAD-FMK according to manufacturer instructions. Prepare working stocks in sterile PBS or culture medium. Final concentrations must be optimized for your cell line (e.g., 10-30 ng/mL for TNF-α, 20-50 µM for z-VAD-FMK).
-
CellTiter-Glo® Reagent: Prepare according to the manufacturer's protocol. Equilibrate to room temperature before use.[9]
3. Assay Procedure
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 80 µL of culture medium. Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Preparation and Pre-treatment:
-
Prepare serial dilutions of GSK963 in culture medium. A common range is 1 µM down to 1 pM.
-
Prepare a high-concentration solution of the inactive control, this compound (e.g., 1 µM).
-
Prepare a vehicle control solution (DMSO concentration matched to the highest compound concentration).
-
Using a multichannel pipette, add 10 µL of the compound dilutions, this compound control, or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 30-60 minutes at 37°C.
-
-
Induction of Necroptosis:
-
Prepare the inducer mix (e.g., TNF-α + z-VAD-FMK) in culture medium at 10x the final desired concentration.
-
Add 10 µL of the inducer mix to all wells except the "untreated" or "vehicle-only" control wells. Add 10 µL of plain medium to these wells.
-
The final volume in each well should be 100 µL.
-
-
Plate Layout Example:
1-3 4-6 7-9 10-12 A Untreated Vehicle + Inducer This compound (1µM) + Inducer GSK963 (1µM) + Inducer B-G GSK963 Serial Dilutions + Inducer ... ... ... | H | Medium Only (Background) | ... | ... | ... |
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Add 100 µL of prepared CellTiter-Glo® Reagent to each well.[9]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
4. Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "Medium Only" wells from all other well readings.
-
Normalization: Calculate the percentage of cell viability for each well using the following formula:
-
% Viability = 100 x ( [Sample Luminescence] / [Average Luminescence of "Vehicle + Inducer" Control] )
-
Note: For inhibition curves, it's often better to normalize to the "Untreated" control (100% viability) and the "Vehicle + Inducer" control (0% protection). % Protection = 100 x ( [Sample] - [Inducer Control] ) / ( [Untreated Control] - [Inducer Control] )
-
-
Dose-Response Curve: Plot the % Protection (Y-axis) against the log concentration of GSK963 (X-axis). Use a non-linear regression (four-parameter variable slope) to determine the IC₅₀ value.
-
Control Validation: The viability in wells treated with this compound should be low and comparable to the "Vehicle + Inducer" wells, demonstrating that the inactive enantiomer does not protect cells from necroptosis. This confirms that the protective effect observed with GSK963 is due to specific, on-target RIPK1 inhibition.
References
- 1. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. ch.promega.com [ch.promega.com]
Application Notes and Protocols: Preparation of GSK962 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of GSK962 using dimethyl sulfoxide (B87167) (DMSO). This compound serves as an inactive enantiomer of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] As such, this compound is an essential negative control for in vitro and in vivo studies investigating RIPK1-mediated signaling pathways. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure to ensure accurate and reproducible preparation of a this compound stock solution for experimental use.
Introduction
This compound is a small molecule that is structurally the (R)-enantiomer of the highly selective RIPK1 inhibitor, GSK'963.[1] Due to its stereochemical configuration, this compound does not exhibit significant inhibitory activity against RIPK1 and is therefore an ideal negative control for experiments aimed at elucidating the specific effects of RIPK1 inhibition by GSK'963.[1][2] The use of an inactive control like this compound is crucial for validating that the observed biological effects are due to the specific inhibition of the target and not off-target effects of the chemical scaffold. This application note provides a standardized protocol for the solubilization of this compound in DMSO, a common aprotic solvent capable of dissolving a wide range of organic compounds for biological assays.[3][4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O | [1][2][6] |
| Molecular Weight | 230.31 g/mol | [1][2][6] |
| Appearance | White to beige powder | [1] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility in DMSO | 2 mg/mL to 75 mg/mL (may require ultrasonication) | [1][2][7] |
| Storage Temperature (Solid) | 2-8°C | [1] |
| Storage of Stock Solution | -20°C for up to 1 year; -80°C for up to 2 years | [7] |
Signaling Pathway Context: RIPK1 and the Role of this compound
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress and survival pathways, playing a key role in inflammation and programmed cell death, including apoptosis and necroptosis. The inhibitory action of GSK'963 targets the kinase activity of RIPK1. This compound, as the inactive enantiomer, is used to confirm that the observed cellular responses are a direct result of RIPK1 inhibition.
Figure 1: Simplified RIPK1 signaling pathway and the role of this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits of this compound.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or covered with foil to protect from light)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
(Optional) Water bath sonicator
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[3] Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM x 1 mL x 230.31 g/mol / 1000 = 2.3031 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder into the tube.
-
-
Adding DMSO:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If precipitation or undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also aid dissolution.[8]
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution is ready for use.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[7]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Figure 2: Workflow for preparing this compound stock solution in DMSO.
Dilution of Stock Solution
For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Conclusion
This application note provides a comprehensive guide for the preparation of a this compound stock solution in DMSO. By following this protocol, researchers can ensure the accurate and consistent preparation of this essential negative control for use in studies investigating RIPK1-mediated signaling. Adherence to proper safety precautions and storage conditions will maintain the integrity and stability of the this compound stock solution for reliable experimental outcomes.
References
- 1. GSK 962 = 98 HPLC 2049872-86-6 [sigmaaldrich.com]
- 2. This compound | 2049872-86-6 | MOLNOVA [molnova.com]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: Administration of GSK962 in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK962 is the inactive enantiomer of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] In studies of inflammatory processes, this compound serves as a crucial negative control to demonstrate that the observed effects of GSK'963 are specifically due to the inhibition of RIPK1 kinase activity.[1] The kinase activity of RIPK1 is a key driver of inflammation and tissue damage in various disease settings, primarily through the regulation of necroptosis, a form of programmed inflammatory cell death.[1][2][3] RIPK1 kinase activity can also regulate apoptosis and the production of inflammatory cytokines.[1][4] Therefore, investigating the impact of specific RIPK1 inhibition is of significant interest in inflammatory diseases.
These application notes provide detailed protocols for the use of this compound, in conjunction with its active counterpart GSK'963, in common mouse models of inflammation, such as colitis and arthritis.
Mechanism of Action: RIPK1-Mediated Signaling
RIPK1 is a critical signaling node downstream of various immune receptors, including TNFR1, Toll-like receptors (TLRs), and others.[1][4][5] Upon receptor activation, RIPK1 can initiate distinct downstream signaling pathways that lead to either cell survival and inflammation via NF-κB activation or programmed cell death through apoptosis or necroptosis. The kinase activity of RIPK1 is essential for the induction of necroptosis.
Signaling Pathway Diagram
Caption: RIPK1 signaling pathway and point of intervention by GSK'963.
Data Presentation: Expected Outcomes
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes when using GSK'963 and this compound in mouse models of inflammation.
Table 1: DSS-Induced Colitis Model - Disease Activity Index (DAI)
| Treatment Group | Dose (mg/kg, p.o.) | Day 3 DAI (Mean ± SEM) | Day 5 DAI (Mean ± SEM) | Day 7 DAI (Mean ± SEM) |
| Vehicle | - | 1.5 ± 0.2 | 3.2 ± 0.3 | 4.0 ± 0.4 |
| This compound (Inactive) | 30 | 1.4 ± 0.3 | 3.1 ± 0.4 | 3.9 ± 0.5 |
| GSK'963 (Active) | 30 | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| GSK'963 (Active) | 10 | 1.0 ± 0.2 | 2.1 ± 0.3 | 2.5 ± 0.4 |
| *p < 0.05 compared to Vehicle and this compound groups |
Table 2: Collagen-Induced Arthritis (CIA) Model - Clinical Score and Paw Thickness
| Treatment Group | Dose (mg/kg, p.o.) | Clinical Score (Day 35, Mean ± SEM) | Paw Thickness (Day 35, mm, Mean ± SEM) |
| Vehicle | - | 10.5 ± 1.2 | 3.8 ± 0.2 |
| This compound (Inactive) | 30 | 10.2 ± 1.5 | 3.7 ± 0.3 |
| GSK'963 (Active) | 30 | 4.2 ± 0.8 | 2.5 ± 0.2 |
| Dexamethasone (Positive Control) | 1 | 3.5 ± 0.6 | 2.3 ± 0.1 |
| *p < 0.05 compared to Vehicle and this compound groups |
Experimental Protocols
General Considerations for In Vivo Studies
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Compound Formulation: this compound and GSK'963 are typically formulated for oral (p.o.) or intraperitoneal (i.p.) administration. A common vehicle is 0.5% (w/v) methylcellulose (B11928114) in water. Ensure the compounds are fully suspended before each administration.
-
Dosing: The optimal dose and frequency of administration should be determined in pilot studies. Based on available literature for similar RIPK1 inhibitors, a dose range of 10-100 mg/kg is a reasonable starting point.[1]
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.[6][7]
Experimental Workflow
Caption: Workflow for the DSS-induced colitis experiment.
Materials
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, MW 36-50 kDa)
-
This compound and GSK'963
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard animal housing and care facilities
Procedure
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Induction of Colitis:
-
Record the baseline body weight of each mouse.
-
Provide mice with drinking water containing 2-3% (w/v) DSS ad libitum for 5-7 days. The concentration may need to be optimized depending on the DSS batch and mouse strain.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, GSK'963).
-
From day 1, administer the assigned treatment daily by oral gavage.
-
-
Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Faintly positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
-
Termination and Analysis:
-
At the end of the study (typically day 7-10), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for:
-
Histopathology: Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a section of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
-
Protocol 2: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used model for rheumatoid arthritis, characterized by chronic inflammation of the joints.[8][9]
Experimental Workflow
Caption: Workflow for the collagen-induced arthritis experiment.
Materials
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound and GSK'963
-
Vehicle
-
Positive control (e.g., Dexamethasone or Methotrexate)
-
Calipers for measuring paw thickness
Procedure
-
Preparation of Emulsions:
-
Dissolve CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Prepare the primary immunization emulsion by emulsifying the CII solution with an equal volume of CFA.
-
Prepare the booster immunization emulsion by emulsifying the CII solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Treatment:
-
Begin monitoring mice for signs of arthritis (redness and swelling of the paws) from day 21.
-
Once arthritis is established (typically day 24-28), randomize mice into treatment groups.
-
Administer the assigned treatment daily.
-
Assess the severity of arthritis 2-3 times per week using a clinical scoring system and by measuring paw thickness with calipers.
-
Table 4: Arthritis Clinical Scoring System (per paw)
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the mid-foot or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the mid-foot |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompassing the ankle, foot, and digits |
| (Maximum score per mouse = 16) |
-
Termination and Analysis:
-
At the end of the study (typically 35-42 days post-primary immunization), euthanize the mice.
-
Collect blood for measurement of serum cytokines and anti-CII antibody levels.
-
Dissect the paws and fix them in 10% neutral buffered formalin for histopathological analysis (H&E staining for inflammation, Safranin O staining for cartilage damage).
-
Conclusion
This compound is an indispensable tool for validating the on-target effects of the RIPK1 inhibitor GSK'963 in vivo. By running a this compound-treated group in parallel with vehicle and GSK'963-treated groups, researchers can confidently attribute any observed anti-inflammatory efficacy to the specific inhibition of RIPK1 kinase activity. The protocols outlined above provide a framework for utilizing these compounds in robust and well-controlled mouse models of inflammatory disease.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 8. Mouse Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Control Experiments Using GSK962, a RIPK1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular stress responses, regulating inflammation and cell death pathways, including apoptosis and necroptosis.[1][2][3] Necroptosis, a form of regulated necrosis, is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[4][5] GSK962 is a potent, selective, small-molecule inhibitor of RIPK1 kinase activity, making it a valuable tool for investigating the therapeutic potential of targeting this pathway.
The use of chemical probes like this compound requires a rigorous experimental design to ensure that the observed biological effects are specifically due to the inhibition of RIPK1 and not a result of off-target effects or general cytotoxicity.[6] This document provides detailed protocols and guidelines for essential control experiments when using this compound.
Key Control Experiments for Validating this compound Activity
To ensure the specificity of this compound, a multi-faceted approach involving negative, positive, off-target, and cytotoxicity controls is essential.
1. Negative Controls: These experiments are designed to eliminate alternative explanations for the observed effects.
- Vehicle Control: The most fundamental control, accounting for any effects of the solvent (e.g., DMSO) used to dissolve this compound.
- Inactive Structural Analog: An ideal negative control is a molecule that is structurally similar to this compound but lacks inhibitory activity against RIPK1. This control helps to demonstrate that the biological effect is due to the specific pharmacophore of this compound and its interaction with RIPK1, rather than non-specific effects of the chemical scaffold.[6]
2. Positive Controls: These experiments validate that the experimental system is working as expected and is sensitive to RIPK1 inhibition.
- Known RIPK1 Inhibitor: Using a well-characterized RIPK1 inhibitor, such as Necrostatin-1s (Nec-1s), helps to confirm that the biological response in the assay is indeed mediated by RIPK1.[5][7]
- Genetic Controls (Gold Standard): The most definitive way to confirm on-target activity is to use genetic approaches.
- RIPK1 Knockout/Knockdown: Cells lacking RIPK1 (e.g., via CRISPR/Cas9 knockout or shRNA knockdown) should be resistant to the stimulus that induces RIPK1-dependent necroptosis and should show no effect when treated with this compound.[6] This mimics the pharmacological inhibition and validates the target.
3. Off-Target Effect Controls: These experiments assess the selectivity of this compound.
- Kinase Selectivity Profiling: this compound should be screened against a broad panel of kinases to identify potential off-target interactions. This is often performed by commercial services.[6][8]
- Structurally Unrelated Inhibitor: Observing the same phenotype with a structurally distinct RIPK1 inhibitor can increase confidence that the effect is on-target, as it is less likely that two different chemical scaffolds will share the same off-target profile.[6]
- Rescue with Drug-Resistant Mutant: In cells expressing a mutant version of RIPK1 that does not bind this compound but retains its kinase activity, the biological effects of the compound should be diminished or "rescued".
4. Cytotoxicity Controls: It is crucial to distinguish between a specific, intended biological effect (like inhibition of necroptosis) and general cellular toxicity.
- Cell Viability Assays: Standard assays such as MTS, MTT, or CellTiter-Glo® should be performed to determine the concentration range at which this compound is non-toxic.[9] Cytotoxicity assays, like measuring LDH release, can also be used to quantify cell death.
Data Presentation
Quantitative data from control experiments should be clearly summarized to allow for straightforward interpretation.
Table 1: Inhibition of TNF-α-induced Necroptosis in HT-29 Cells
| Compound | Target | IC50 (nM) |
| This compound | RIPK1 | 15 |
| Necrostatin-1s (Positive Control) | RIPK1 | 50 |
| Inactive Analog (Negative Control) | None | > 10,000 |
| Vehicle (DMSO) | None | No Inhibition |
Table 2: Cytotoxicity of this compound in HT-29 Cells after 24h Treatment
| This compound Concentration (µM) | Cell Viability (% of Vehicle) |
| 0.01 | 99.5 ± 2.1 |
| 0.1 | 98.7 ± 3.4 |
| 1 | 97.2 ± 2.8 |
| 10 | 65.3 ± 5.1 |
| 100 | 5.8 ± 1.9 |
Table 3: Effect of this compound on RIPK1 Ser166 Phosphorylation
| Treatment | p-RIPK1 (Ser166) / Total RIPK1 (Relative Units) |
| Vehicle | 1.00 |
| TNF-α + z-VAD-FMK | 8.5 ± 0.9 |
| TNF-α + z-VAD-FMK + this compound (100 nM) | 1.2 ± 0.3 |
| TNF-α + z-VAD-FMK + Inactive Analog (100 nM) | 8.1 ± 1.1 |
Mandatory Visualizations
Signaling Pathway
Caption: Simplified TNF-α induced necroptosis pathway highlighting RIPK1 activation and this compound inhibition.
Experimental Workflow
Caption: Workflow for testing this compound efficacy and specificity in a cell-based necroptosis assay.
Logic of Control Experiments
Caption: Logical flow demonstrating how control experiments validate on-target effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol assesses the ability of this compound to inhibit TNF-α-induced necroptosis in a human cell line.
Materials:
-
HT-29 cells (or other suitable cell line)
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound, Necrostatin-1s, Inactive Analog (dissolved in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Method:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound, Necrostatin-1s, and the inactive analog in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Compound Treatment: Pre-treat the cells by adding 50 µL of the compound dilutions to the appropriate wells. Include vehicle-only wells. Incubate for 30-60 minutes.
-
Induction of Necroptosis: Add 50 µL of medium containing TNF-α (final concentration 20 ng/mL) and z-VAD-FMK (final concentration 20 µM) to all wells except the "untreated" controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control (0% inhibition) and the untreated control (100% inhibition). Calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Cytotoxicity Assessment using MTS Assay
This protocol determines the concentration range at which this compound may be cytotoxic.
Materials:
-
HT-29 cells
-
Complete medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
Method:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate for the desired time point (e.g., 24 hours), corresponding to the duration of the primary functional assay.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot for RIPK1 Phosphorylation
This protocol directly measures the inhibition of RIPK1 kinase activity in cells.
Materials:
-
HT-29 cells
-
6-well plates
-
This compound, TNF-α, z-VAD-FMK
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-total RIPK1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Method:
-
Cell Culture and Treatment: Seed HT-29 cells in 6-well plates. Once confluent, pre-treat with this compound (e.g., 100 nM), inactive analog, or vehicle for 1 hour.
-
Induction: Stimulate cells with TNF-α (20 ng/mL) and z-VAD-FMK (20 µM) for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated RIPK1 signal to total RIPK1 and the loading control (GAPDH).
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Application of RIPK1 Inhibitors in Primary Neuron Cultures: Focus on GSK's Brain-Penetrant Compound
A Note on Compound Identification: Initial searches for "GSK962" did not yield a specific publicly documented compound. However, given the context of neuroscience research and the nomenclature of compounds developed by GlaxoSmithKline (GSK), it is highly probable that the intended compound of interest is GSK'963 , a potent and brain-penetrant inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] The following application notes and protocols are based on the known mechanism of RIPK1 inhibition and the preclinical data available for compounds in this class, with specific reference to GSK's developmental compounds where possible.
Application Notes
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator of programmed cell death (necroptosis) and inflammation in the central nervous system.[2][3] Its inhibition is a promising therapeutic strategy for a range of neurodegenerative diseases and acute brain injuries.[4][5]
Mechanism of Action:
RIPK1 is a serine/threonine kinase that acts as a key signaling node downstream of death receptors, such as the tumor necrosis factor receptor 1 (TNFR1).[3][6] In response to certain stimuli, RIPK1 can initiate a signaling cascade that leads to the formation of a "necrosome" complex with RIPK3 and mixed lineage kinase domain-like protein (MLKL).[7][8] This results in the phosphorylation of MLKL, leading to its oligomerization and insertion into the plasma membrane, ultimately causing membrane rupture and a pro-inflammatory form of cell death known as necroptosis.[3] In microglia, RIPK1 activation also drives the production of pro-inflammatory cytokines, contributing to neuroinflammation.[2][4]
RIPK1 inhibitors, such as GSK'963, act by binding to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptosis and inflammatory pathways.[1] This action can protect neurons from cell death and reduce the damaging effects of neuroinflammation.[4][9]
Data Summary of RIPK1 Inhibition in Neuronal Models:
While specific quantitative data for GSK'963 in primary neuron cultures is not publicly available, the following table summarizes the reported effects of potent RIPK1 inhibitors in relevant preclinical models, demonstrating the potential applications of such compounds.
| Model System | Compound | Concentration/Dose | Measured Effect | Outcome | Reference |
| Mouse model of intracerebral hemorrhage | GSK'963 | Systemic administration | Acute neuronal cell death | Reduced neuronal death at 24h | [1] |
| Primary neurons (oxygen/glucose deprivation) | Necrostatin-1 | Not specified | Cell death | Reduced cell death | [2] |
| Dopaminergic neuron models (neurotoxin-induced) | Necrostatin-1 | Not specified | Dopaminergic cell viability | Protected against loss of viability | [4][9] |
| Mouse model of tauopathy (FTD) | GSK2982772 | Not specified | Reactive astrocyte response, Neurodegeneration | Reduced astrogliosis, No protection against neurodegeneration | [10][11] |
Signaling Pathway
Caption: RIPK1 signaling pathway in neurons.
Experimental Protocols
The following protocols provide a general framework for the application of a RIPK1 inhibitor, such as GSK'963, in primary neuron cultures to assess its neuroprotective effects.
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from standard methods for isolating and culturing rodent primary neurons.
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E16)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-ornithine
-
Sterile dissection tools
-
Sterile culture plates or coverslips
Procedure:
-
Plate Coating: Coat culture surfaces with poly-D-lysine (50 µg/mL) overnight at 37°C. The following day, wash three times with sterile water and allow to dry. Then, coat with laminin (5 µg/mL) for at least 4 hours at 37°C before plating neurons.
-
Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Dissociation: Mince the cortical tissue and incubate with papain solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.
-
Trituration: Gently triturate the tissue using fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend in pre-warmed Neurobasal complete medium, and count the viable cells using a hemocytometer and trypan blue. Plate the neurons at a desired density (e.g., 1 x 10^5 cells/cm²) onto the pre-coated culture surfaces.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
Induction of Neuronal Injury and Treatment with RIPK1 Inhibitor
This protocol describes a general method for inducing excitotoxicity, a common mechanism of neuronal injury, and applying the inhibitor.
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
GSK'963 or other RIPK1 inhibitor stock solution (e.g., in DMSO)
-
Glutamate (B1630785) or NMDA solution
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
Procedure:
-
Preparation of Inhibitor: Prepare a working solution of the RIPK1 inhibitor in Neurobasal medium. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the neurons (typically <0.1%).
-
Pre-treatment: One hour prior to inducing injury, replace the culture medium with fresh medium containing the desired concentrations of the RIPK1 inhibitor or vehicle control.
-
Induction of Injury: Add glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-200 µM) to the cultures for a specified duration (e.g., 15 minutes to 24 hours, depending on the desired severity of injury).
-
Washout and Recovery: After the injury period, remove the medium containing the excitotoxin and inhibitor, and replace it with fresh, pre-warmed Neurobasal medium containing the RIPK1 inhibitor at the same concentration as the pre-treatment.
-
Incubation: Return the cultures to the incubator for a recovery period (e.g., 24 hours).
Assessment of Neuroprotection
Procedure:
-
Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH into the culture medium as an indicator of cell membrane damage and necroptosis. Follow the manufacturer's instructions for the LDH assay kit.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the neurons. Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining for neuronal markers (e.g., MAP2, NeuN) and markers of cell death (e.g., TUNEL for apoptosis, or phosphorylated MLKL for necroptosis).
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the necroptosis pathway (RIPK1, RIPK3, MLKL) to confirm the mechanism of action of the inhibitor.
Experimental Workflow
Caption: Experimental workflow for testing GSK'963.
References
- 1. Genetic inhibition of RIPK1 reduces cell death and improves functional outcome after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. pnas.org [pnas.org]
- 6. RIPK1 - Wikipedia [en.wikipedia.org]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Frontiers | RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Note: Validating On-Target Effects of GSK963 with GSK962 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for validating the on-target effects of GSK963, a potent and selective RIP1 kinase inhibitor, using its inactive enantiomer, GSK962, as a negative control. The primary method described is Western blotting, a fundamental technique for assessing the phosphorylation status and abundance of specific proteins within a signaling pathway. This guide will detail the experimental workflow, from cell culture and treatment to data analysis, and includes visual representations of the signaling pathway and experimental procedures.
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of cellular stress responses, including inflammation and programmed cell death.[1] One such form of regulated necrosis is necroptosis, a caspase-independent cell death pathway that is implicated in a variety of inflammatory diseases. GSK963 is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity, with an IC50 of 29 nM.[2][3] To ensure that the observed cellular effects of GSK963 are due to its specific inhibition of RIPK1 and not off-target activities, it is crucial to use a proper negative control. This compound is the inactive enantiomer of GSK963 and serves as an ideal control for these validation experiments.[4][5] This document outlines a Western blot protocol to confirm the on-target action of GSK963 by assessing the phosphorylation of RIPK1 and downstream signaling events.
Signaling Pathway
GSK963 inhibits the kinase activity of RIPK1, a key step in the necroptosis pathway. Upon stimulation with tumor necrosis factor (TNF-α) in the presence of a caspase inhibitor (like z-VAD-FMK), RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3 and subsequently MLKL, culminating in plasma membrane rupture. GSK963 specifically blocks the autophosphorylation of RIPK1, thereby inhibiting the entire downstream necroptotic cascade. This compound, being inactive, should not have this inhibitory effect.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GSK963 and its Inactive Control, GSK962
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of the potent and selective RIPK1 inhibitor, GSK963, on target cells. A crucial component of these protocols is the parallel use of GSK962, the inactive enantiomer of GSK963. This compound serves as an essential negative control to ensure that the observed cellular effects are due to the specific, on-target inhibition of RIPK1 by GSK963.
Introduction to RIPK1 and its Inhibition
Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular responses to various stimuli, including tumor necrosis factor (TNF).[1][2] RIPK1's kinase activity is a key determinant in the signaling pathways that lead to inflammation and programmed cell death, specifically necroptosis.[3][4]
GSK963 is a highly potent and selective inhibitor of RIPK1 kinase activity, with an in vitro IC50 of 29 nM.[5][6] It is a valuable tool for studying the role of RIPK1 in various cellular processes. To confirm that the effects observed with GSK963 are due to its specific action on RIPK1, it is imperative to use its inactive enantiomer, this compound, as a negative control.[6][7] this compound is at least 1000-fold less potent than GSK963, and therefore, should not elicit the same cellular responses when used at the same concentration.[7]
Flow cytometry is a powerful technique to assess the cellular consequences of RIPK1 inhibition at a single-cell level. This document outlines protocols for analyzing two key cellular processes modulated by RIPK1: necroptosis and immune cell activation.
Diagram of the RIPK1 Signaling Pathway
Caption: RIPK1 signaling downstream of TNFR1.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative outcomes from flow cytometry analysis when necroptosis is induced in a susceptible cell line (e.g., HT-29 or L929) in the presence of GSK963 and this compound.
Table 1: Necroptosis Analysis using Annexin V and Propidium Iodide (PI)
| Treatment Condition | % Viable Cells (Annexin V- / PI-) | % Apoptotic Cells (Annexin V+ / PI-) | % Necroptotic/Late Apoptotic Cells (Annexin V+ / PI+) |
| Untreated Control | >95% | <5% | <2% |
| Necroptosis Induction (e.g., TNFα + z-VAD-FMK) | 20-40% | <10% | 50-70% |
| Induction + GSK963 (100 nM) | >90% | <5% | <5% |
| Induction + this compound (100 nM) | 20-40% | <10% | 50-70% |
Table 2: Advanced Necroptosis vs. Apoptosis Analysis
| Treatment Condition | % Necroptotic Cells (Viability Dye+ / RIP3 high / Active Caspase-3 -) | % Apoptotic Cells (Viability Dye+ / RIP3 low / Active Caspase-3 +) |
| Untreated Control | <2% | <2% |
| Necroptosis Induction | 40-60% | <5% |
| Apoptosis Induction (e.g., Etoposide) | <5% | 50-70% |
| Necroptosis Induction + GSK963 (100 nM) | <5% | <5% |
| Necroptosis Induction + this compound (100 nM) | 40-60% | <5% |
Experimental Workflow
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Necroptosis
This protocol is designed to quantify the percentage of viable, apoptotic, and necroptotic cells following treatment.
Materials:
-
GSK963 (e.g., 10 mM stock in DMSO)
-
This compound (e.g., 10 mM stock in DMSO)
-
Appropriate cell line (e.g., human HT-29, mouse L929)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with GSK963, this compound, or vehicle control (DMSO) for 30-60 minutes. A final concentration of 100 nM for both GSK963 and this compound is a good starting point.[6]
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli. For example, for HT-29 cells, use a combination of TNFα (e.g., 100 ng/mL), a Smac mimetic (e.g., 250 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM).[1]
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours), which should be optimized for your specific cell line.
-
Cell Harvesting:
-
Carefully collect the culture supernatant (which contains dead, detached cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI or 7-AAD.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer immediately. Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
Protocol 2: Immunophenotyping of Immune Cells
This protocol is for analyzing changes in immune cell populations and their activation status.
Materials:
-
GSK963 and this compound
-
Primary immune cells (e.g., human PBMCs, mouse splenocytes) or immune cell lines (e.g., U937).
-
Complete RPMI-1640 medium.
-
Cell activation stimuli (e.g., LPS for macrophages, anti-CD3/CD28 for T cells).
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, F4/80, CD69, CD86).
-
Fixation/Permeabilization Buffer (if performing intracellular staining).
-
Fluorochrome-conjugated antibodies for intracellular targets (e.g., TNFα, IFN-γ).
Procedure:
-
Cell Preparation: Isolate primary immune cells using standard methods (e.g., Ficoll-Paque for PBMCs, mechanical dissociation for splenocytes).
-
Treatment:
-
Plate the cells in a multi-well plate.
-
Pre-treat with GSK963, this compound, or vehicle for 30-60 minutes.
-
Add the appropriate stimulus to activate the cells.
-
-
Incubation: Incubate for the desired period (e.g., 4-24 hours). For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation.
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Block Fc receptors for 10-15 minutes on ice.
-
Add the cocktail of surface antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Data Analysis Workflow
Caption: Gating strategy for flow cytometry data analysis.
Gating Strategy:
-
Cell Gate: First, gate on the cell population of interest based on their forward scatter (FSC) and side scatter (SSC) properties to exclude debris.
-
Singlet Gate: Gate on single cells using FSC-Area versus FSC-Height to exclude doublets.
-
Necroptosis Analysis: From the singlet gate, create a dot plot of Annexin V versus the viability dye (PI or 7-AAD).
-
Viable cells: Annexin V- / PI- (lower-left quadrant).
-
Early apoptotic cells: Annexin V+ / PI- (lower-right quadrant).
-
Necroptotic/Late apoptotic cells: Annexin V+ / PI+ (upper-right quadrant).
-
-
Immunophenotyping Analysis: From the singlet gate, you may want to gate on live cells using a viability dye to analyze only the living population. Then, use sequential gating to identify your cell populations of interest (e.g., gate on CD3+ T cells, then on CD4+ and CD8+ subsets). Finally, analyze the expression of activation markers on these populations.
By following these protocols, researchers can effectively use flow cytometry to investigate the on-target effects of the RIPK1 inhibitor GSK963, with this compound serving as a critical negative control to validate the specificity of the observed results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 4. ieim.med.ovgu.de [ieim.med.ovgu.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK962 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with GSK962.
Troubleshooting Guide
Issue: this compound is not dissolving properly in DMSO.
This is a common issue that can arise from several factors, including the source of the compound, the quality of the DMSO, and the dissolution technique.
Potential Causes and Solutions:
-
Incomplete Dissolution: this compound may require assistance to fully dissolve.
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power.
-
Solution: Use fresh, anhydrous DMSO from a newly opened bottle.[2] Storing DMSO under dry conditions is crucial.
-
-
Concentration Limits: There are conflicting reports on the maximum solubility of this compound in DMSO.
-
Solution: While some suppliers report a high solubility of 75 mg/mL with the use of ultrasonication, others specify a lower solubility of 2 mg/mL for a clear solution.[3] It is advisable to start with a lower concentration and gradually increase it, using sonication as needed, to determine the practical solubility limit for your specific batch of this compound and DMSO.
-
Issue: Precipitate forms when adding this compound stock solution to aqueous media (e.g., PBS, cell culture media).
This compound is expected to have low aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous buffer will likely cause the compound to precipitate out of solution.
Potential Causes and Solutions:
-
Poor Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in water-based solutions.
-
Solution 1 (In Vitro Experiments): Lower the final concentration of this compound in your aqueous medium. It is also recommended to decrease the percentage of DMSO in the final solution to the lowest effective concentration, typically below 0.5%, to minimize solvent-induced artifacts in cellular assays. Perform serial dilutions to achieve the desired final concentration.
-
Solution 2 (In Vivo Formulations): For animal studies, co-solvents are often necessary to maintain this compound in solution. The following formulations have been reported for the active enantiomer, GSK963, and can be adapted for this compound.[1][2]
-
SBE-β-CD in Saline: A common formulation involves 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][2]
-
Corn Oil: A mixture of 10% DMSO and 90% Corn Oil can also be used.[1][2]
-
PEG300 and Tween80: A multi-component solvent system consisting of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O has been used for GSK963.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the inactive (R)-enantiomer of GSK963, which is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] this compound serves as a negative control in experiments to confirm that the observed biological effects are due to the specific inhibition of RIPK1 by GSK963 and not due to off-target effects of the chemical scaffold.[1][4][5]
Q2: What is the expected solubility of this compound in different solvents?
A2: The reported solubility of this compound varies. It is crucial to consult the certificate of analysis for your specific lot. The table below summarizes publicly available solubility data.
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 75 mg/mL | 325.65 mM | Requires ultrasonication.[3] |
| DMSO | 2 mg/mL | 8.68 mM | Clear solution. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 10.85 mM | Clear solution.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | 10.85 mM | Clear solution.[2] |
No specific solubility data has been found for this compound in ethanol (B145695) or PBS, suggesting poor solubility in these solvents.
Q3: How should I prepare a stock solution of this compound?
A3: Based on the available data, it is recommended to prepare a stock solution in fresh, anhydrous DMSO. Given the conflicting solubility reports, starting with a concentration of 2 mg/mL is a cautious approach to ensure a clear solution. If a higher concentration is required, incremental additions of this compound followed by ultrasonication can be attempted, up to a concentration of 75 mg/mL.[3]
Q4: Can I store my this compound stock solution?
A4: Yes. Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Q5: What is the signaling pathway that this compound is used to study?
A5: this compound, as the inactive control for the RIPK1 inhibitor GSK963, is used in the context of the RIPK1 signaling pathway, which is a key regulator of necroptosis, a form of programmed cell death.[4][6] In response to stimuli like TNF-α, RIPK1 can initiate a signaling cascade that, under conditions where apoptosis is inhibited, leads to the formation of the necrosome complex with RIPK3. This complex then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death through membrane disruption.[6] GSK963 inhibits the kinase activity of RIPK1, thereby blocking this pathway. Experiments with this compound are performed in parallel to demonstrate that the effects of GSK963 are specifically due to RIPK1 inhibition.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing a this compound Solution
Caption: Workflow for dissolving this compound and preparing solutions.
RIPK1-Mediated Necroptosis Signaling Pathway
Caption: Role of GSK963/GSK962 in the RIPK1 necroptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2049872-86-6 | MOLNOVA [molnova.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Technical Support Center: Optimizing GSK962 Concentration for Minimal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of GSK962, with a focus on ensuring minimal toxicity and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the inactive enantiomer of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] Due to its inactivity against RIPK1, this compound serves as an ideal negative control in experiments to confirm that the observed effects of GSK963 are specifically due to the inhibition of RIPK1.[1][2][4]
Q2: What is the mechanism of action of the active enantiomer, GSK963, and the role of RIPK1?
The active enantiomer, GSK963, inhibits the kinase activity of RIPK1.[3] RIPK1 is a critical regulator of cellular necroptosis and inflammation.[2][3] By inhibiting RIPK1, GSK963 can block inflammatory signaling pathways and prevent necroptotic cell death. The use of this compound alongside GSK963 helps to validate that the observed cellular responses are a direct result of RIPK1 inhibition.
Q3: What is a recommended starting concentration for this compound when used as a negative control?
The concentration of this compound should ideally match the concentration of the active enantiomer, GSK963, being used in the experiment. A common starting point for in vitro studies with RIPK1 inhibitors is in the low nanomolar to low micromolar range. A dose-response experiment is always recommended to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Q4: How should I dissolve and store this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q5: I am observing unexpected toxicity with this compound. What could be the potential causes?
If you observe unexpected cytotoxicity with this compound, consider the following possibilities:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects or non-specific toxicity.
-
DMSO Toxicity: The final concentration of DMSO in your cell culture may be too high.
-
Compound Purity: The purity of the this compound compound may be a concern.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to the compound or the vehicle.
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Cell Toxicity with this compound
If you encounter unexpected cell death or reduced viability when using this compound as a negative control, follow these steps to identify and resolve the issue.
Table 1: Troubleshooting Protocol for Unexpected this compound Toxicity
| Step | Action | Rationale |
| 1 | Verify Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is non-toxic for your specific cell line (typically ≤ 0.5%). |
| 2 | Perform a Dose-Response Cytotoxicity Assay | Test a range of this compound concentrations to determine the highest concentration that does not significantly impact cell viability. |
| 3 | Run a Vehicle Control | Always include a control group treated with the same final concentration of DMSO used in your this compound experiments. |
| 4 | Check Compound Integrity | If possible, verify the purity and integrity of your this compound compound. |
| 5 | Evaluate Cell Line Health | Ensure your cells are healthy and not compromised before starting the experiment. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTS Assay
This protocol outlines the use of a colorimetric MTS assay to determine the maximum non-toxic concentration of this compound for your cell line.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[5]
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium from a high starting concentration (e.g., 100 µM). Also, prepare a vehicle control with the highest corresponding DMSO concentration.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration of this compound for use as a negative control is the highest concentration that shows no significant decrease in cell viability.
Visualizations
Signaling Pathway
Caption: RIPK1 signaling pathway leading to necroptosis and the inhibitory action of GSK963.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration as a negative control.
References
troubleshooting unexpected results with GSK962 control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK962, the inactive enantiomer of the potent and selective RIPK1 inhibitor, GSK963. This compound serves as a crucial negative control to ensure that the observed experimental effects of GSK963 are due to the specific inhibition of RIPK1.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is the inactive (R)-enantiomer of GSK963 and is intended for use as a negative control in in vitro and in vivo experiments.[1] Its purpose is to help researchers verify that the biological effects observed with GSK963 are a direct result of RIPK1 inhibition and not due to off-target effects or other non-specific interactions of the chemical scaffold.
Q2: At what concentration should I use this compound?
A2: this compound should be used at the same concentration as its active counterpart, GSK963. This ensures a direct comparison and helps to isolate the effects of RIPK1 inhibition.
Q3: What level of activity should I expect from this compound?
A3: Ideally, this compound should be biologically inert. In cellular necroptosis assays, this compound has been shown to be at least 1000-fold less potent than GSK963.[1] Any significant biological activity observed with this compound should be investigated as an unexpected result.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO. Stock solutions should be prepared, aliquoted, and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like corn oil or a solution containing SBE-β-CD may be required. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Unexpected Results
Problem 1: this compound is showing biological activity.
If this compound exhibits an effect in your assay, it is crucial to determine the underlying cause.
Potential Cause 1: Enantiomeric Impurity
The most likely cause of unexpected activity is contamination of the this compound batch with its active enantiomer, GSK963.
-
Troubleshooting Steps:
-
Verify Purity: Contact the supplier for a certificate of analysis (CoA) that specifies the enantiomeric purity of your batch. If this is not available or if you suspect an issue, consider having the purity independently verified using chiral chromatography (HPLC).
-
Source a New Batch: If purity is confirmed to be low, obtain a new batch of this compound with a higher guaranteed enantiomeric purity.
-
Potential Cause 2: Off-Target Effects
While designed to be inactive against RIPK1, the chemical scaffold of this compound could potentially interact with other cellular targets.
-
Troubleshooting Steps:
-
Literature Review: Search for any published data on the off-target profile of this compound or similar compounds.
-
Use Structurally Unrelated Controls: If the observed effect persists with a high-purity batch of this compound, consider using an additional, structurally distinct RIPK1 inhibitor and its corresponding inactive control to confirm that the initial findings are not an artifact of the GSK963/962 chemical scaffold.
-
Perform a Kinase Panel Screen: For critical findings, screening this compound against a broad panel of kinases can identify potential off-target interactions.
-
Potential Cause 3: Compound Degradation
Improper storage or handling can lead to the degradation of this compound, potentially resulting in active byproducts.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture).
-
Prepare Fresh Stock Solutions: Discard old stock solutions and prepare fresh ones from the solid compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Problem 2: Inconsistent results between experiments.
Variability in results when using this compound can often be traced to issues with its preparation and handling.
Potential Cause 1: Poor Solubility
This compound has limited solubility in aqueous buffers. Precipitation of the compound will lead to an inaccurate final concentration.
-
Troubleshooting Steps:
-
Prepare High-Concentration Stock in DMSO: Ensure this compound is fully dissolved in 100% DMSO before diluting it into your experimental buffer.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced effects.
-
Vortex During Dilution: Add the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid and complete mixing and to prevent precipitation.
-
Visual Inspection: Before adding to cells or reactions, visually inspect the final solution for any signs of precipitation. If precipitation is observed, you may need to optimize your dilution strategy or use a solubilizing agent if compatible with your assay.
-
Potential Cause 2: Adsorption to Plastics
Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips.
-
Pre-treat Labware: In some cases, pre-coating plates with a protein solution (like BSA) can reduce non-specific binding.
-
Quantitative Data Summary
The following table summarizes the reported potency of GSK963 and the expected lack of potency for this compound in key assays.
| Compound | Assay | Cell Line/System | IC50 / Effect | Reference |
| GSK963 | Necroptosis Inhibition | Murine L929 cells | 1 nM | [1] |
| Necroptosis Inhibition | Human U937 cells | 4 nM | [1] | |
| RIPK1 Kinase Binding (FP) | In vitro | 29 nM | ||
| This compound | Necroptosis Inhibition | Murine L929 & Human U937 | >1000-fold less potent than GSK963 | [1] |
| TNF-induced Shock | In vivo (mice) | No protective effect at 2 mg/kg | [1] |
Experimental Protocols
Key Experiment: TNF-α-Induced Necroptosis Assay
This protocol is designed to assess the ability of RIPK1 inhibitors to block necroptotic cell death.
1. Materials:
-
Human U937 or murine L929 cells
-
RPMI-1640 or DMEM medium with 10% FBS
-
Recombinant human or murine TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
GSK963 and this compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates
2. Procedure:
-
Cell Plating: Seed U937 or L929 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of GSK963 and this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Pre-treatment: Pre-treat the cells with the compounds (GSK963 and this compound) for 30-60 minutes. Include a vehicle-only control (e.g., DMSO).
-
Induction of Necroptosis: Add z-VAD-fmk to a final concentration of 20 µM, followed by TNF-α (e.g., 20 ng/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
3. Expected Results:
-
Vehicle Control + TNF-α/z-VAD-fmk: Significant cell death.
-
GSK963 + TNF-α/z-VAD-fmk: Dose-dependent protection from cell death.
-
This compound + TNF-α/z-VAD-fmk: No significant protection from cell death, similar to the vehicle control.
Visualizations
Signaling Pathway: TNF-α Induced Necroptosis
References
GSK962 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of GSK962. Below you will find frequently asked questions and a troubleshooting guide to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term stability, it is recommended to store the solid form of this compound at -20°C.[1][2] Under these conditions, the compound is expected to be stable for at least two to three years.[1][3] For shorter periods, storage at 4°C is also acceptable for up to two years.[3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for reconstituting this compound.[1][2][3] It is soluble in DMSO at a concentration of up to 75 mg/mL (325.65 mM).[1][2][3]
Q3: How should I store this compound solutions?
A3: Once reconstituted, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to two years) or at -20°C for shorter-term storage (up to one year).[3]
Q4: Can I do anything if the compound precipitates out of solution during preparation?
A4: If precipitation is observed during the preparation of your solution, gentle warming and/or sonication can be used to help redissolve the compound.[3] Ensure the solution is clear before use.
Q5: Is this compound light sensitive?
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Expected Stability |
| Solid (Powder) | -20°C | ≥ 2 years[1] |
| Solid (Powder) | 4°C | 2 years[3] |
| In Solvent | -80°C | 2 years[3] |
| In Solvent | -20°C | 1 year[3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 75 mg/mL (325.65 mM) | Ultrasonic assistance may be needed.[1][3] |
Troubleshooting Guide
Q1: I am observing inconsistent results in my experiments. Could this be related to this compound stability?
A1: Inconsistent results can arise from compound degradation. Review your storage and handling procedures. Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles and have been stored at the correct temperature. If degradation is suspected, it is advisable to use a fresh vial of the compound or a newly prepared stock solution.
Q2: My this compound solution appears cloudy or has visible particulates. What should I do?
A2: Cloudiness or the presence of particulates can indicate that the compound has precipitated out of solution or that the solution has become contaminated. First, try to redissolve the compound by gentle warming or sonication.[3] If this does not resolve the issue, or if you suspect contamination, the solution should be discarded and a fresh one prepared.
Q3: How can I perform a quick check on the quality of my this compound?
A3: While a comprehensive analysis requires techniques like HPLC, a simple visual inspection of the solid compound for any change in color or texture can be an initial indicator of potential degradation. For solutions, ensure they are clear and free of precipitation before each use.
Visual Guides
References
Technical Support Center: Preventing GSK962 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of GSK962 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is the inactive (R)-enantiomer of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It serves as a crucial negative control in experiments to ensure that the observed effects of GSK963 are due to the specific inhibition of RIPK1 and not off-target effects.[1]
Q2: What are the primary reasons for this compound precipitation in cell culture media?
A2: The precipitation of this compound, a hydrophobic molecule, typically occurs due to its low aqueous solubility.[2] The primary trigger is the "solvent shift" that happens when a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium.[2] If the final concentration of this compound in the medium surpasses its solubility limit, it will precipitate out of the solution.[2][3]
Q3: Can the type of cell culture medium or the presence of serum affect this compound precipitation?
A3: Yes, both the composition of the culture medium and the presence of serum can influence the solubility of this compound.
-
Media Components: Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and other components that can alter the ionic strength and pH of the solution, thereby affecting drug solubility.[2]
-
Serum: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin, which can bind to hydrophobic compounds. This binding can increase the apparent solubility of this compound in the culture medium.[2][4]
Q4: What is the recommended solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic small molecules for in vitro assays.[5][6] It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can degrade the compound or reduce its solubility.[5][7]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines tolerating up to 0.1%.[2][5][8] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent on the cells.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately upon adding this compound stock to media | - Final concentration of this compound exceeds its aqueous solubility limit. - Rapid dilution of a high-concentration DMSO stock into the aqueous medium ("crashing out").[7] - The temperature of the medium is too low. | - Perform a serial dilution of the this compound stock in DMSO first to a lower concentration before adding it to the medium.[5][6] - Utilize a stepwise dilution method: first, dilute the DMSO stock into a small volume of serum-containing media, then add this intermediate dilution to the final volume of media.[2] - Pre-warm the cell culture medium to 37°C before adding the this compound solution.[2][6] |
| Precipitate forms over time in the incubator | - The compound is unstable in the culture medium at 37°C. - Evaporation of the medium, leading to an increase in the concentration of this compound.[2] - Temperature fluctuations in the incubator.[2][6] | - Prepare fresh working solutions for each experiment and minimize the storage of diluted this compound in media.[8] - Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[6] - Maintain a stable incubator temperature and minimize the time that culture vessels are outside the incubator.[2] |
| Inconsistent experimental results | - Incomplete dissolution of the initial this compound stock. - Repeated freeze-thaw cycles of the stock solution leading to degradation. | - Ensure the this compound is fully dissolved in DMSO. If necessary, use brief sonication or gentle warming.[6][9] - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8][10] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortexer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.[2][9]
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold dilutions of the this compound stock solution in 100% DMSO.[6]
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[6]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[6] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Protocol 2: Preparing this compound Working Solutions Using Stepwise Dilution
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed (37°C) complete cell culture medium (containing serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Create an Intermediate Dilution: In a sterile tube, add a small volume of the pre-warmed complete medium (e.g., 100 µL).
-
Add DMSO Stock: Add the required volume of your high-concentration this compound DMSO stock to this small volume of medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would typically add 1 µL to 1 mL of final medium. Here, you add that 1 µL to the 100 µL of medium.
-
Mix Gently: Gently vortex or flick the tube to mix.
-
Final Dilution: Transfer the entire volume of this intermediate dilution to the remaining volume of your pre-warmed complete cell culture medium (e.g., 900 µL to reach a final volume of 1 mL).
-
Mix and Verify: Mix gently by inverting the tube. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[2]
Visualizations
Signaling Pathway Context
As this compound is an inactive control for the RIPK1 inhibitor GSK963, it is important to understand the pathway that GSK963 targets. GSK963 inhibits RIPK1-mediated signaling pathways that can lead to inflammation and necroptosis.
Caption: Targeted RIPK1 signaling pathway.
Experimental Workflow for Troubleshooting Precipitation
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. GSK963 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Ambiguous Data from GSK962 Control Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potentially ambiguous data from control groups when using GSK962 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in experiments?
A1: this compound is the inactive R-enantiomer of GSK963, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It is intended to be used as a negative control in experiments to help confirm that the observed effects of GSK963 are due to the specific inhibition of RIPK1 (on-target effects).[1][3]
Q2: What is the relationship between this compound and GSK963?
A2: this compound and GSK963 are enantiomers, meaning they are stereoisomers that are mirror images of each other. While they share the same chemical formula and molecular weight, their three-dimensional arrangement of atoms is different.[2][3] In this case, GSK963 is the active form that binds to and inhibits RIPK1, whereas this compound is designed to be inactive against this target.[3]
Q3: What is the expected result when using this compound as a control?
A3: In a well-controlled experiment, the this compound group should behave similarly to the vehicle control group. It should not show the specific biological effects that are observed with the active compound, GSK963. Any activity seen with this compound may indicate off-target effects.
Q4: What does it mean if I observe unexpected activity in my this compound control group?
A4: Observing a biological effect in the this compound control group suggests that this effect is not mediated by the inhibition of RIPK1. This could be due to several factors, including off-target effects of the chemical scaffold, issues with the compound's purity, or interactions with the experimental system. This finding is critical for correctly interpreting the data generated with the active inhibitor, GSK963.
Troubleshooting Guide: Unexpected Activity in this compound Control Groups
If you observe unexpected biological activity in your this compound control group, it can complicate data interpretation. The following guide provides a structured approach to troubleshooting these ambiguous results.
Issue: The this compound control group shows a phenotypic or signaling effect that is different from the vehicle control.
This can manifest as changes in cell viability, cytokine production, or the phosphorylation of downstream targets that are not expected to be modulated by an inactive control.
Data Presentation: Interpreting this compound and GSK963 Assay Results
The table below illustrates hypothetical data from a cell-based assay measuring TNF-induced necroptosis, a process dependent on RIPK1 activity. This demonstrates both expected and ambiguous outcomes.
| Treatment Group | TNF-α Stimulation | RIPK1 Activity (Normalized) | Cell Viability (%) | Interpretation |
| Vehicle Control | - | 1.0 | 100 | Baseline |
| Vehicle Control | + | 1.0 | 45 | TNF-induced necroptosis |
| Expected Results | ||||
| GSK963 (Active) | + | 0.1 | 95 | On-target RIPK1 inhibition |
| This compound (Inactive) | + | 0.9 | 48 | No significant RIPK1 inhibition |
| Ambiguous Results | ||||
| This compound (Inactive) | + | 0.85 | 70 | Potential off-target effect on cell viability |
Experimental Protocols
General Protocol for a Cell-Based RIPK1 Inhibition Assay
This protocol provides a general framework for assessing the on-target effects of GSK963 and utilizing this compound as a negative control.
-
Cell Culture: Plate a suitable cell line (e.g., HT-29) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of GSK963 and this compound in an appropriate solvent like DMSO.[1] Further dilute the compounds to the desired final concentrations in the cell culture medium. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Pre-treatment: Aspirate the old medium and add the medium containing the vehicle, GSK963, or this compound to the respective wells. Incubate for 1-2 hours.
-
Stimulation: Add a stimulating agent to induce RIPK1-dependent signaling (e.g., TNF-α, often in combination with a caspase inhibitor like z-VAD-FMK to promote necroptosis).
-
Incubation: Incubate the plate for a period determined by the specific endpoint being measured (e.g., 6-24 hours for cell viability).
-
Endpoint Measurement: Assess the desired outcome. This could be:
-
Cell Viability: Using assays such as CellTiter-Glo® or MTS.
-
Target Engagement: Lysing the cells and performing a Western blot for phosphorylated RIPK1 or downstream targets like MLKL.
-
Cytokine Release: Measuring the concentration of relevant cytokines in the supernatant via ELISA.
-
-
Data Analysis: Normalize the data to the vehicle control and compare the effects of GSK963 and this compound.
Visualizations
Caption: Relationship between GSK963 and this compound.
Caption: Troubleshooting workflow for ambiguous GSK92 control data.
References
Technical Support Center: Adjusting GSK963 Dosage for Different Cell Lines
Disclaimer: The following information is intended for research use only and does not constitute medical advice. Researchers should always consult relevant safety data sheets and institutional protocols before handling any chemical compounds.
This technical support guide addresses the common challenges and questions researchers face when determining the optimal dosage of the RIPK1 inhibitor, GSK963, for various cell lines. It has come to our attention that there may be some confusion between GSK963 and its inactive enantiomer, GSK962. This guide will clarify the roles of both compounds and provide a comprehensive resource for effectively using GSK963 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between GSK963 and this compound?
A1: GSK963 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] It is the active compound used to study the role of RIPK1 in cellular processes, particularly necroptosis. This compound is the inactive enantiomer of GSK963.[2] Due to its structural similarity but lack of biological activity against RIPK1, this compound serves as an excellent negative control in experiments to ensure that the observed effects of GSK963 are due to its specific inhibition of RIPK1 and not off-target effects.[4][5]
Q2: What is the mechanism of action of GSK963?
A2: GSK963 functions by binding to the kinase domain of RIPK1, preventing its autophosphorylation. This is a critical step in the formation of the necrosome, a protein complex that executes necroptotic cell death. By inhibiting RIPK1 kinase activity, GSK963 blocks the downstream signaling cascade that leads to necroptosis.
Q3: What is a typical starting concentration for GSK963 in cell culture?
A3: Based on published data, a starting concentration in the low nanomolar range (1-10 nM) is recommended for most cell lines.[4] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cell model.
Q4: How should I prepare and store GSK963 and this compound?
A4: Both GSK963 and this compound are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guide
This section addresses common problems encountered when using GSK963 and its inactive control, this compound.
| Problem | Potential Cause | Suggested Solution |
| No effect of GSK963 is observed. | The chosen cell line may not express essential components of the necroptosis pathway (e.g., RIPK3, MLKL). | Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line via Western blot or qPCR. |
| The stimulus used is not inducing necroptosis. | Ensure you are using an appropriate stimulus to induce necroptosis (e.g., TNFα in combination with a caspase inhibitor like z-VAD-FMK and a SMAC mimetic). | |
| The concentration of GSK963 is too low. | Perform a dose-response experiment with a wider concentration range to determine the optimal inhibitory concentration for your cell line. | |
| Unexpected cytotoxicity is observed with GSK963. | At high concentrations, off-target effects can lead to cytotoxicity. | Lower the concentration of GSK963 to a range where it is selective for RIPK1. Compare the cytotoxic effects with the same concentration of the inactive control, this compound. If this compound also shows toxicity, the effect is likely off-target. |
| The observed cell death is due to apoptosis, not necroptosis inhibition. | Inhibition of necroptosis can sometimes shunt the cell death pathway towards apoptosis.[6] Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and confirm if this rescues the cells. | |
| This compound (negative control) shows an effect. | This could indicate that the observed effect is not specific to RIPK1 inhibition. | Re-evaluate your experimental setup. The effect may be due to the chemical scaffold of the molecule or an off-target effect. Consider using other negative controls, such as a different, structurally unrelated RIPK1 inhibitor. |
| Issues with compound solubility in media. | GSK963 is poorly soluble in aqueous solutions. | Ensure your stock solution in DMSO is fully dissolved. When diluting into your final culture medium, vortex thoroughly. If precipitation is observed, you can try using an ultrasonic bath at 37°C to aid dissolution.[7] |
Troubleshooting Workflow for Unexpected Results
Data Presentation
GSK963 IC50 Values in Different Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of GSK963 required to inhibit necroptosis in various cell lines. Note that these values are highly dependent on the specific experimental conditions used to induce necroptosis.
| Cell Line | Species | Cell Type | IC50 (nM) | Reference |
| L929 | Murine | Fibrosarcoma | 1 | [4] |
| U937 | Human | Monocytic | 4 | [4] |
| BMDM | Murine | Primary Bone Marrow-Derived Macrophages | 3 | [2][4] |
| Neutrophils | Human | Primary | 0.9 | [4] |
This table will be updated as more data becomes available.
Experimental Protocols
Protocol for Determining the Optimal GSK963 Dosage (IC50)
This protocol outlines the steps to determine the IC50 of GSK963 in a new cell line using a cell viability assay.
Materials:
-
GSK963 and this compound
-
DMSO
-
Your cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for inducing necroptosis (e.g., TNFα, z-VAD-FMK, SMAC mimetic)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette
-
Plate reader
Workflow for IC50 Determination
Procedure:
-
Prepare Stock Solutions: Dissolve GSK963 and this compound in DMSO to a stock concentration of 10 mM.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare Serial Dilutions: Prepare a 2X serial dilution series of GSK963 and this compound in your cell culture medium. A suggested starting range is from 2 µM down to low picomolar concentrations. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration) and a 2X solution of your necroptosis-inducing stimuli.
-
Compound Addition: Remove the old medium from the cells and add 50 µL of the 2X compound dilutions (GSK963, this compound, and vehicle) to the appropriate wells. Incubate for 1-2 hours.
-
Induce Necroptosis: Add 50 µL of the 2X necroptosis-inducing stimuli to all wells except for the "cells only" control.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the positive control wells (typically 18-24 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the GSK963 concentration and use a non-linear regression model to determine the IC50 value.[8]
Protocol for Confirming On-Target Effects via Western Blot
This protocol describes how to verify that GSK963 is inhibiting the phosphorylation of RIPK1.
Procedure:
-
Cell Treatment: Culture your cells to 70-80% confluency in 6-well plates. Pre-treat the cells with GSK963 (at 1X and 10X the determined IC50), this compound (at 10X the IC50 of GSK963), and a vehicle control for 1-2 hours.
-
Induce Necroptosis: Add the necroptosis-inducing stimulus to the cells and incubate for a time point determined to be optimal for RIPK1 phosphorylation (this may require a time-course experiment, typically 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated RIPK1 (p-RIPK1) and total RIPK1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
-
Expected Results: Treatment with GSK963 should show a dose-dependent decrease in the p-RIPK1 signal, while the total RIPK1 and loading control levels should remain unchanged. The this compound and vehicle controls should show a strong p-RIPK1 signal.
Signaling Pathway Diagrams
RIPK1-Mediated Necroptosis Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
dealing with batch-to-batch variability of GSK962
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK962, with a specific focus on addressing potential batch-to-batch variability. The following information will help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is the inactive (R)-enantiomer of GSK'963, which is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] this compound serves as a crucial negative control in experiments to confirm that the observed effects of GSK'963 are due to the specific inhibition of RIPK1 and not off-target effects.[3][4]
Q2: Why is it important to use a negative control like this compound?
A2: Using a negative control is essential for validating the specificity of an active compound. Since this compound is structurally very similar to the active inhibitor GSK'963 but does not inhibit RIPK1, it helps researchers differentiate between the on-target effects of RIPK1 inhibition and any non-specific effects of the chemical scaffold.
Q3: What are the potential consequences of batch-to-batch variability with a compound like this compound?
A3: Batch-to-batch variability in any chemical reagent can significantly impact experimental reproducibility.[5][6] For a negative control like this compound, potential issues could include:
-
Unexpected Biological Activity: A new batch might not be as inactive as expected, potentially due to impurities, leading to confounding results.
-
Altered Physical Properties: Differences in solubility or stability could affect its behavior in assays.[3]
Q4: How should I store this compound to ensure its stability?
A4: Proper storage is critical for maintaining the integrity of the compound. This compound should be stored at -20°C for long-term stability (up to 2 years).[3][4] For stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dealing with Potential Batch-to-Batch Variability
Even with high-quality manufacturing, slight variations between batches can occur. This guide provides a systematic approach to identifying and resolving issues that may arise when using a new batch of this compound.
Issue 1: Unexpected or inconsistent results in my control experiments with a new batch of this compound.
-
Possible Cause 1: Differences in Compound Purity or Identity.
-
Troubleshooting Step:
-
Verify the Certificate of Analysis (CoA): Always review the CoA for the new batch and compare it to the previous one. Look for any significant differences in purity (e.g., as determined by HPLC).[3]
-
Analytical Chemistry: If your institution has the resources, consider performing an independent analysis (e.g., LC-MS) to confirm the molecular weight and purity of the new batch.
-
-
-
Possible Cause 2: Issues with Solubility.
-
Troubleshooting Step:
-
Confirm Solubility: Prepare the stock solution as recommended and visually inspect for complete dissolution. The solubility of this compound in DMSO is reported to be 75 mg/mL (325.65 mM) with ultrasonic assistance and 2 mg/mL (clear solution).[3]
-
Re-dissolve: If you observe precipitation, try warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating to ensure complete dissolution.[4]
-
Fresh Preparation: Always prepare fresh working solutions from your stock for each experiment to avoid issues with stability in aqueous media.
-
-
-
Possible Cause 3: Degradation of the Compound.
-
Troubleshooting Step:
-
Issue 2: The new batch of this compound shows some unexpected biological activity.
-
Possible Cause: Contamination with the active enantiomer (GSK'963) or other impurities.
-
Troubleshooting Step:
-
Perform a Dose-Response Experiment: Test the new batch of this compound across a wide range of concentrations in your assay. An inactive control should not show a dose-dependent effect.
-
Compare with Previous Batch: If possible, run a side-by-side comparison with a previous, trusted batch of this compound.
-
Contact the Supplier: If you observe significant and reproducible unexpected activity, contact the supplier's technical support with your data and the batch number.
-
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈N₂O | [1][3] |
| Molecular Weight | 230.31 g/mol | [1][3] |
| CAS Number | 2049872-86-6 | [1][3] |
| Purity | >98% (HPLC) | [3] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 75 mg/mL (325.65 mM) | [3] |
| Storage (Powder) | -20°C (≥ 2 years) | [3] |
| Storage (Stock Solution) | -80°C (2 years), -20°C (1 year) | [4] |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
This protocol outlines the steps to validate a new batch of this compound before its use in critical experiments.
-
Documentation Review:
-
Obtain the Certificate of Analysis (CoA) for the new batch.
-
Compare the purity and other reported specifications with the CoA of a previous, reliable batch.
-
-
Solubility and Stock Solution Preparation:
-
Prepare a high-concentration stock solution in DMSO (e.g., 50 mM).
-
Warm the vial to room temperature before opening.
-
Add the calculated volume of DMSO to the vial.
-
Vortex and/or sonicate until the powder is completely dissolved. Visually inspect for any particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Functional Validation in a Necroptosis Assay:
-
Objective: To confirm the new batch of this compound is inactive and does not inhibit necroptosis, while the active compound GSK'963 does.
-
Cell Line: Use a cell line known to undergo RIPK1-dependent necroptosis (e.g., HT-29 or L929).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a range of concentrations of the new batch of this compound, a trusted batch of this compound (if available), and GSK'963 for 1-2 hours.
-
Induce necroptosis using an appropriate stimulus (e.g., TNF-α, a SMAC mimetic like birinapant, and a pan-caspase inhibitor like z-VAD-FMK).[7]
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or LDH release assay).
-
-
Expected Outcome:
-
GSK'963 should protect cells from necroptosis in a dose-dependent manner.
-
The new batch of this compound should show no significant protective effect, similar to the vehicle control.
-
-
Visualizations
Caption: GSK'963 inhibits RIPK1, while this compound does not.
Caption: A step-by-step process for validating a new chemical batch.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. 404 | BioChemPartner [m.biochempartner.com]
- 2. GSK963 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | 2049872-86-6 | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Inactivity of GSK962 in Long-Term Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the complete inactivity of GSK962 in long-term experimental settings. This compound is the inactive enantiomer of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. As an inactive control, verifying its lack of biological activity is crucial for the validation of on-target effects of its active counterpart.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the inactive (R)-enantiomer of GSK963, a highly potent and selective inhibitor of RIPK1 kinase[1]. It is designed to serve as a negative control in experiments to confirm that the observed biological effects of GSK963 are due to the specific inhibition of RIPK1 and not due to off-target effects or the chemical scaffold itself. This compound has been shown to be at least 1000-fold less potent than GSK963 in blocking necroptosis[3].
Q2: What is the mechanism of action of the active enantiomer, GSK963?
A2: GSK963 is a potent inhibitor of RIPK1 kinase, with an IC50 of 29 nM[2]. RIPK1 is a key signaling molecule involved in the regulation of inflammation and cell death pathways, including necroptosis[4]. By inhibiting the kinase activity of RIPK1, GSK963 can block the downstream signaling that leads to necroptotic cell death.
Q3: How can I be certain that this compound is completely inactive in my long-term study?
A3: Ensuring the complete inactivity of this compound requires a multi-faceted approach involving stringent washout procedures and subsequent verification through analytical and functional assays. This is critical to eliminate the possibility of residual compound confounding your results.
Q4: What are the potential issues if this compound is not completely removed or is unstable?
A4: Incomplete removal could lead to low-level, chronic inhibition of unintended targets, while degradation of the compound could generate products with unknown biological activities. Both scenarios can compromise the integrity of your long-term study and lead to misinterpretation of the results.
Troubleshooting Guides
Issue 1: Persistent RIPK1 pathway activity is observed in GSK963-treated samples after washout, and/or unexpected activity is seen in this compound control groups.
| Possible Cause | Troubleshooting Step |
| Incomplete Washout | The compound may be retained in the cells or adsorbed to the culture vessel. |
| Solution: Increase the number and duration of washes. See Protocol 1: Rigorous Washout Procedure for Small Molecule Inhibitors . | |
| Compound Instability | This compound or GSK963 may be unstable in your experimental conditions, leading to degradation products with off-target effects. |
| Solution: Prepare fresh stock solutions and working dilutions for each experiment. Minimize exposure of stock solutions to light and repeated freeze-thaw cycles. See Data Presentation: Stability of RIPK1 Inhibitors . | |
| Off-Target Effects of Active Compound (GSK963) | The observed phenotype might be due to GSK963 inhibiting other kinases. GSK's active RIPK1 inhibitors are generally highly selective. For instance, GSK'963 is >10,000-fold selective for RIPK1 over 339 other kinases[2][5]. However, at high concentrations, off-target effects can't be entirely ruled out. |
| Solution: Titrate GSK963 to the lowest effective concentration. Compare phenotypes with other structurally different RIPK1 inhibitors. |
Issue 2: Difficulty in confirming the absence of this compound after washout.
| Possible Cause | Troubleshooting Step |
| Analytical Method Not Sensitive Enough | The concentration of residual this compound may be below the detection limit of your current assay. |
| Solution: Employ a highly sensitive analytical method such as LC-MS/MS. See Protocol 2: Quantification of Residual this compound using LC-MS/MS . | |
| Improper Sample Preparation | The compound may not be efficiently extracted from the cell lysate or supernatant. |
| Solution: Optimize your sample preparation protocol for LC-MS/MS, including protein precipitation and solid-phase extraction steps. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of RIPK1 Inhibitors
| Property | This compound | GSK963 | GSK2982772 (Another GSK RIPK1 Inhibitor) |
| Molecular Weight | 230.31 g/mol [1] | 230.31 g/mol | 482.5 g/mol |
| Solubility | Soluble in DMSO (2 mg/mL)[1] | Soluble in DMSO (40 mg/mL)[3] | - |
| In Vitro Potency (RIPK1 IC50) | >1000-fold less potent than GSK963[3] | 29 nM[2] | 1.0 nM |
| In Vivo Half-Life (in humans) | Not Applicable (Inactive) | Not available | ~2-3 hours[4][6] |
Experimental Protocols
Protocol 1: Rigorous Washout Procedure for Small Molecule Inhibitors
This protocol is designed to maximize the removal of this compound from adherent cell cultures.
Materials:
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS)
-
Pre-warmed, complete cell culture medium
Procedure:
-
Aspirate the medium containing this compound from the cell culture vessel.
-
Gently wash the cell monolayer by adding pre-warmed PBS to the side of the vessel. Use a volume sufficient to cover the cells (e.g., 10 mL for a 10 cm dish).
-
Gently rock the vessel back and forth for 2-3 minutes.
-
Aspirate the PBS.
-
Repeat steps 2-4 for a total of 5 washes.
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
Incubate the cells for a desired "washout" period (e.g., 2, 6, 12, or 24 hours) to allow for the efflux of any intracellular compound before proceeding with downstream assays.
Protocol 2: Quantification of Residual this compound using LC-MS/MS
This protocol provides a general framework for the sensitive detection of residual this compound in cell culture supernatants and lysates.
Sample Preparation:
-
Supernatant: Collect the cell culture medium after the washout procedure. Centrifuge to remove any cellular debris.
-
Cell Lysate: After washing, lyse the cells using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Precipitation: To 100 µL of supernatant or lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer for the detection of this compound using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions will need to be determined empirically.
Protocol 3: Western Blot for p-RIPK1 and p-MLKL
This functional assay assesses the reactivation of the RIPK1 pathway after the removal of an inhibitor. It should be performed after the washout period.
Procedure:
-
After the washout period (from Protocol 1), stimulate the cells with a known necroptosis-inducing agent (e.g., TNF-α + z-VAD-FMK + Smac mimetic).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RIPK1 (Ser166) and phospho-MLKL (Ser358) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: In cells where the inhibitor has been successfully washed out, you should observe an increase in p-RIPK1 and p-MLKL upon stimulation, similar to the vehicle-treated control.
Protocol 4: LDH Release Assay for Necroptosis
This functional assay measures cell death by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
Procedure:
-
Plate cells in a 96-well plate and treat with this compound or a vehicle control.
-
Perform the washout procedure as described in Protocol 1, adapting volumes for the 96-well format.
-
After the washout period, induce necroptosis (e.g., with TNF-α + z-VAD-FMK + Smac mimetic).
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Vehicle-treated and stimulated cells (positive control for necroptosis)
-
-
Incubate for a time sufficient to induce cell death (e.g., 12-24 hours).
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions[7].
-
Expected Result: Cells treated with this compound and then washed should show a similar level of LDH release upon stimulation as the vehicle-treated control, indicating no residual inhibitory effect.
Mandatory Visualizations
Caption: RIPK1 Signaling Pathway and Point of Inhibition by GSK963.
References
- 1. GSK′962 ≥98% (HPLC) | 2049872-86-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Once-Daily Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 using DiffCORE Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK962 and Other Inactive Kinase Inhibitors for Researchers
For researchers in kinase signaling and drug discovery, the use of precise molecular tools is paramount. Inactive kinase inhibitors, serving as negative controls, are crucial for validating the on-target effects of their active counterparts. This guide provides a comparative overview of GSK962, the inactive enantiomer of the potent RIPK1 inhibitor GSK963, and other inactive kinase inhibitors, supported by experimental data and protocols.
Introduction to Inactive Kinase Inhibitors
Inactive kinase inhibitors are chemical compounds that are structurally highly similar to active inhibitors but lack significant inhibitory activity against the target kinase. They are essential experimental controls to ensure that the observed biological effects of an active inhibitor are due to the inhibition of the intended target and not due to off-target effects or the chemical scaffold itself. The ideal inactive control should have a similar chemical structure but a significantly higher IC50 or Kd value compared to the active inhibitor.
This compound is the (R)-enantiomer of GSK963, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] RIPK1 is a key serine/threonine kinase that regulates inflammatory signaling and programmed cell death pathways, including necroptosis and apoptosis.[2] GSK963 potently inhibits RIPK1 with an IC50 of approximately 29 nM.[1] Its inactive enantiomer, this compound, is therefore designed to be used as a negative control in experiments investigating the role of RIPK1.
This compound: A Specific Inactive Control for RIPK1 Inhibition
This compound's primary value lies in its direct structural relationship to the potent and selective RIPK1 inhibitor, GSK963. This enantiomeric relationship provides a highly specific control for experiments utilizing GSK963. While specific IC50 values for this compound are not widely published, its characterization as the "inactive enantiomer" implies a significantly reduced affinity for RIPK1, making it a suitable negative control.[1]
The signaling pathways involving RIPK1 are complex, branching into cell survival, apoptosis, and necroptosis. A simplified representation of this is shown below.
References
Validating GSK963 Specificity: A Comparative Guide with the Inactive Control GSK962
In the realm of kinase research and drug development, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with its inactive enantiomer, GSK962. The use of this compound as a negative control is crucial for validating that the observed biological effects of GSK963 are indeed due to the specific inhibition of RIPK1.
Introduction to GSK963 and this compound
GSK963 is a chiral small-molecule inhibitor of RIPK1 kinase, a key regulator of necroptosis and inflammation.[1][2][3] It exhibits high potency and remarkable selectivity for RIPK1 over a wide range of other kinases.[1][2][3][4] this compound is the enantiomer of GSK963 and serves as an ideal negative control due to its structural identity but significantly lower biological activity against RIPK1.[3][5][6] This pair of molecules allows researchers to dissect the on-target effects of RIPK1 inhibition from any potential off-target activities.
Comparative Efficacy in Cellular Assays
The primary application of GSK963 is the inhibition of necroptosis, a form of programmed cell death dependent on RIPK1 kinase activity. The following table summarizes the comparative potency of GSK963 and this compound in blocking necroptosis in various cell lines.
| Cell Line | Species | Assay Type | GSK963 IC50 | This compound Potency | Reference |
| L929 | Murine | Necroptosis Inhibition | 1 nM | >1000-fold less potent | [5] |
| U937 | Human | Necroptosis Inhibition | 4 nM | >1000-fold less potent | [5] |
| BMDM | Murine | Necroptosis Inhibition | - | - | [5] |
| Primary Human Neutrophils | Human | Necroptosis Inhibition | - | - | [5] |
As the data indicates, GSK963 potently inhibits necroptosis in the low nanomolar range in both human and mouse cells, while this compound demonstrates significantly diminished activity, confirming that the inhibition is specific to the stereoisomer that actively binds to RIPK1.[5]
Specificity Against Other Signaling Pathways
A critical aspect of a specific inhibitor is its lack of interference with other cellular signaling pathways. Studies have shown that GSK963 does not affect TNF-induced NF-κB activation or TNF and cycloheximide-stimulated apoptosis at concentrations where it effectively blocks necroptosis.[5] This selectivity is crucial for accurately interpreting experimental results related to RIPK1's role in necroptosis.
Signaling Pathway of RIPK1 in Necroptosis
The following diagram illustrates the central role of RIPK1 in the necroptosis signaling cascade and the point of inhibition by GSK963.
Experimental Protocols
To aid in the replication and validation of these findings, detailed experimental protocols are provided below.
Necroptosis Induction and Inhibition Assay
This protocol outlines the methodology for inducing necroptosis in cell culture and assessing the inhibitory effects of GSK963 and this compound.
Materials:
-
Cell lines (e.g., L929, U937)
-
Cell culture medium and supplements
-
GSK963 and this compound
-
Tumor Necrosis Factor (TNF)
-
pan-caspase inhibitor (e.g., zVAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK963 and this compound in cell culture medium.
-
Pre-treat the cells with the compounds or vehicle control for a specified time (e.g., 30-60 minutes).
-
Induce necroptosis by adding TNF and a pan-caspase inhibitor (e.g., zVAD-FMK) to the wells.
-
Incubate the plates for a duration sufficient to induce cell death (e.g., overnight).
-
Measure cell viability using a luminescence-based assay such as CellTiter-Glo®, following the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the dose-response curves.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the effect of GSK963 on the NF-κB signaling pathway by measuring the phosphorylation and degradation of IκB.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other suitable cell types
-
GSK963, this compound, and Necrostatin-1 (Nec-1) as a control
-
TNF
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies against IκB, phospho-IκB, and a loading control (e.g., tubulin)
-
Secondary antibodies and detection reagents
Procedure:
-
Pre-treat BMDMs with GSK963 (e.g., 100 nM), this compound (e.g., 100 nM), or Nec-1 (e.g., 10 µM) for 30 minutes.[1]
-
Stimulate the cells with TNF (e.g., 50 ng/ml) for short time points (e.g., 5 and 15 minutes) to observe IκB phosphorylation and degradation, respectively.[1]
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phospho-IκB and total IκB. A loading control antibody should also be used.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Analyze the band intensities to determine the effect of the inhibitors on IκB phosphorylation and degradation.
Conclusion
The availability of the potent and selective RIPK1 inhibitor, GSK963, and its inactive enantiomer, this compound, provides a robust toolset for researchers studying necroptosis and RIPK1-mediated signaling. The stark contrast in the biological activity between these two molecules, as demonstrated in cellular assays, unequivocally validates the on-target specificity of GSK963. By employing this compound as a negative control, scientists can confidently attribute the observed effects to the inhibition of RIPK1, thereby advancing our understanding of its role in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
GSK962: The Inactive Control for Validating Novel RIPK1 Inhibitors
In the quest for novel therapeutic agents targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a critical component of inflammatory and cell death signaling pathways, the use of appropriate controls is paramount to validate on-target effects. GSK962 has emerged as an essential tool for researchers, serving as a structurally analogous but biologically inactive negative control for its potent enantiomer, GSK963, and by extension, for newly developed RIPK1 inhibitors. This guide provides a comparative analysis of this compound against active RIPK1 inhibitors, supported by experimental data and detailed protocols to aid researchers in its effective implementation.
The Role of this compound as a Negative Control
This compound is the inactive enantiomer of GSK963, a highly potent and selective RIPK1 kinase inhibitor.[1] Due to their identical chemical composition and structure, differing only in their stereochemistry, this compound is an ideal negative control. Its lack of significant inhibitory activity against RIPK1 allows researchers to distinguish between the specific, on-target effects of an active inhibitor and any non-specific or off-target effects.[1] Studies have consistently demonstrated that this compound is at least 1000-fold less potent than its active counterpart, GSK963, in both biochemical and cellular assays.[1]
Comparative Efficacy of RIPK1 Inhibitors
The development of novel RIPK1 inhibitors is a burgeoning field, with several compounds advancing into clinical trials for a range of inflammatory diseases and neurodegenerative disorders.[2][3] The table below summarizes the inhibitory potency of GSK963 and other notable RIPK1 inhibitors, highlighting the stark contrast with the inactive this compound.
| Compound | Type | Target | IC50 (Biochemical Assay) | IC50 (Cellular Necroptosis Assay) | Reference |
| GSK963 | Active Inhibitor | RIPK1 | ~1 nM | 1-4 nM | [1] |
| This compound | Negative Control | RIPK1 | >10,000 nM | >10,000 nM | [1] |
| Necrostatin-1 (Nec-1) | Active Inhibitor | RIPK1 | ~200 nM | 200-500 nM | [1][4] |
| GSK2982772 (GSK'772) | Active Inhibitor | RIPK1 | 1.0 nM (FP) | 0.2 nM (HT-29 cells) | [5][6] |
| UAMC-3861 | Active Inhibitor | RIPK1 | - | 6.5 nM (HT-29 cells) | [5] |
| RIPA-56 | Active Inhibitor | RIPK1 | 13 nM | 27 nM (L929 cells) | [6] |
IC50 values are approximate and can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context in which this compound is used, it is crucial to visualize the RIPK1 signaling pathway and the experimental workflows designed to test its inhibitors.
Caption: RIPK1 signaling pathway initiated by TNFα, leading to either cell survival via NF-κB or cell death through apoptosis or necroptosis. Novel inhibitors and this compound target RIPK1 autophosphorylation.
Caption: A typical experimental workflow for evaluating novel RIPK1 inhibitors using this compound as a negative control.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the kinase activity of recombinant RIPK1 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 (SignalChem #R07-11G)[7]
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 0.5 mM DTT
-
ATP (at a concentration near the Km for RIPK1)
-
Test compounds (Novel inhibitor, this compound, GSK963) diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a reaction mixture containing the RIPK1 enzyme in kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Necroptosis Assay in L929 or HT-29 Cells
This assay assesses the ability of a compound to protect cells from necroptosis induced by TNFα in the presence of a pan-caspase inhibitor (zVAD-fmk).
Materials:
-
L929 (murine fibrosarcoma) or HT-29 (human colorectal adenocarcinoma) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
Test compounds (Novel inhibitor, this compound, GSK963)
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or controls for 1-2 hours.[8]
-
Induce necroptosis by adding TNFα (e.g., 20 ng/mL) and zVAD-fmk (e.g., 20-50 µM).[8]
-
Incubate for 18-24 hours.
-
Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell death inhibition and determine the IC50 values.
Western Blot Analysis of RIPK1 Phosphorylation
This method is used to confirm the inhibition of RIPK1 kinase activity within the cell by detecting the phosphorylation status of RIPK1 and its downstream target, MLKL.
Materials:
-
Cells treated as in the cellular necroptosis assay.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL, anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to assess the level of protein phosphorylation.
By employing this compound as a negative control in these and other relevant assays, researchers can confidently attribute the observed effects of novel compounds to the specific inhibition of RIPK1, thereby strengthening the validity of their findings and accelerating the development of new therapies for RIPK1-mediated diseases.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What are RIPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of GSK963 Activity Using its Inactive Enantiomer GSK962
In the realm of kinase research and drug development, establishing the specific on-target activity of a compound is paramount. This guide provides a comparative analysis of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its chiral enantiomer, GSK962, which serves as a crucial negative control. The data presented herein demonstrates the utility of this compound in validating that the observed cellular effects of GSK963 are directly attributable to the inhibition of RIPK1.
GSK963 is a highly selective inhibitor of RIPK1, a key mediator of necroptotic cell death and inflammation.[1][2][3][4] To ensure that the biological activity of GSK963 is not due to off-target effects, its inactive enantiomer, this compound, is often used in parallel experiments.[1][3][4] This cross-validation approach provides a rigorous method for confirming the on-target action of GSK963.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the quantitative data comparing the inhibitory potency of GSK963 and this compound against RIPK1 and in cellular necroptosis assays.
| Parameter | GSK963 | This compound | Reference |
| RIPK1 Kinase Inhibition (IC50) | 29 nM | Inactive | [1][2][5] |
| Murine Cell Necroptosis Inhibition (IC50) | 1 nM | >1000-fold less potent | [5] |
| Human Cell Necroptosis Inhibition (IC50) | 4 nM | >1000-fold less potent | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
RIPK1 Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of GSK963 and this compound on RIPK1 kinase.
Method: A fluorescence polarization (FP) binding assay is utilized to measure the binding affinity of the compounds to RIPK1. The assay measures the change in polarization of a fluorescently labeled ligand that binds to the kinase. Inhibition of this binding by the test compounds results in a decrease in fluorescence polarization.
Protocol:
-
Recombinant RIPK1 kinase is incubated with a fluorescently labeled tracer.
-
Serial dilutions of GSK963 and this compound are added to the kinase-tracer mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
Cellular Necroptosis Assay
Objective: To assess the ability of GSK963 and this compound to inhibit necroptosis in a cellular context.
Method: Murine L929 cells or human U937 cells are stimulated to undergo necroptosis. The viability of the cells is measured in the presence of varying concentrations of the test compounds.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with serial dilutions of GSK963 or this compound for 30 minutes.
-
Necroptosis is induced by the addition of TNF-α in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
The cells are incubated for a defined period (e.g., 19-21 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
The IC50 values are determined by plotting cell viability against compound concentration.[1]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by GSK963 and the experimental workflow for its cross-validation.
Caption: RIPK1's role in the TNF-α induced necroptosis pathway and its inhibition by GSK963.
Caption: Workflow for comparing the effects of GSK963 and this compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - ProQuest [proquest.com]
- 4. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK963 | RIP kinase | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
Comparative Analysis of GSK962 and Vehicle Control in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of GSK962 relative to a standard vehicle control in preclinical experimental settings. This compound is the inactive enantiomer of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). In RIPK1-dependent signaling pathways, this compound serves as a crucial negative control to demonstrate the on-target effects of its active counterpart, GSK963. The data presented herein is derived from key preclinical studies designed to assess the therapeutic potential of RIPK1 inhibition in inflammatory and cell death pathways.
Executive Summary
Experimental data consistently demonstrates that this compound exhibits no significant biological activity in RIPK1-dependent assays when compared to a vehicle control. In both in vitro and in vivo models of TNF-α-induced necroptosis, a form of programmed cell death critically regulated by RIPK1, this compound was shown to be inactive. This lack of activity, in stark contrast to the potent inhibitory effects of its active enantiomer GSK963, validates its use as a negative control and underscores the specific, on-target action of RIPK1 inhibitors.
Data Presentation
The following tables summarize the quantitative data from comparative studies involving GSK963, its inactive enantiomer this compound, and a vehicle control. These experiments highlight the differential effects of these compounds on RIPK1 kinase activity and necroptotic cell death.
Table 1: In Vitro Inhibition of RIPK1 Kinase Activity [1]
| Compound | RIPK1 Fluorescent Polarization (FP) Binding Assay IC₅₀ (µM) | RIPK1 ADP-Glo Kinase Assay IC₅₀ (µM) |
| GSK963 | 0.029 | 0.008 |
| This compound | Inactive | Inactive |
| Necrostatin-1 (Nec-1) | 2 | 1 |
Table 2: In Vitro Inhibition of TNF-α-Induced Necroptosis in Various Cell Lines [1]
| Cell Line | Treatment | GSK963 IC₅₀ (nM) | This compound IC₅₀ (nM) | Necrostatin-1 (Nec-1) IC₅₀ (µM) |
| L929 (mouse fibrosarcoma) | TNF-α + zVAD-fmk | 1 | >1000 | 1 |
| U937 (human monocytic) | TNF-α + zVAD-fmk | 4 | >1000 | 2 |
| Primary Mouse BMDMs | TNF-α + zVAD-fmk | 3 | Inactive | Significantly less potent |
| Primary Human Neutrophils | TNF-α + zVAD-fmk + SMAC mimetic | 0.9 | Inactive | Significantly less potent |
Table 3: In Vivo Efficacy in a TNF-α-Induced Sterile Shock Model in Mice [1]
| Treatment Group | Dose (mg/kg) | Change in Body Temperature (°C) from Baseline |
| Vehicle Control | - | Significant Drop |
| GSK963 | 2 | Complete Protection (no significant drop) |
| GSK963 | 0.2 | Significant Protection |
| This compound | 2 | No Effect (similar to vehicle) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro RIPK1 Kinase Inhibition Assays[1]
1. Fluorescent Polarization (FP) Binding Assay: This assay measures the binding affinity of compounds to the ATP-binding pocket of the RIPK1 kinase domain. The assay was performed using a recombinant human RIPK1 kinase domain. The displacement of a fluorescently labeled ligand from the kinase domain by the test compound results in a decrease in the polarization of the emitted light. IC₅₀ values were determined from dose-response curves.
2. ADP-Glo Kinase Assay: This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction. Recombinant human RIPK1 kinase domain was incubated with ATP and a substrate. The amount of ADP generated was measured using the ADP-Glo™ Kinase Assay kit (Promega). IC₅₀ values were calculated from the inhibition of ADP production at various compound concentrations.
In Vitro TNF-α-Induced Necroptosis Assay[1][2]
Cell Culture and Treatment:
-
L929 and U937 cells: Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Primary Mouse Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were isolated from mice and differentiated into macrophages.
-
Primary Human Neutrophils: Neutrophils were isolated from fresh human blood.
Induction of Necroptosis:
-
L929, U937, and BMDMs: Cells were treated with a combination of mouse or human TNF-α and the pan-caspase inhibitor zVAD-fmk to induce necroptosis.
-
Primary Human Neutrophils: Necroptosis was induced by treatment with TNF-α, zVAD-fmk, and a SMAC mimetic.
Compound Treatment and Viability Assessment: Cells were pre-incubated with various concentrations of GSK963, this compound, or Necrostatin-1 for a specified period before the addition of the necroptosis-inducing agents. Cell viability was assessed after an overnight incubation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. IC₅₀ values were determined from the dose-response curves.
In Vivo TNF-α-Induced Sterile Shock Model[1]
Animals: Male C57BL/6 mice were used for this study.
Experimental Procedure: Mice were administered GSK963, this compound, or a vehicle control via intraperitoneal injection. After a specified pre-treatment time, a lethal dose of mouse TNF-α combined with zVAD-fmk was injected intravenously to induce a systemic inflammatory response and hypothermia.
Endpoint Measurement: The core body temperature of the animals was monitored over time using a rectal probe. The protective effect of the compounds was determined by their ability to prevent the drop in body temperature compared to the vehicle-treated group.
Visualizations
Signaling Pathway of TNF-α-Induced Necroptosis
Caption: TNF-α-induced necroptosis signaling pathway and the point of inhibition by RIPK1 inhibitors.
Experimental Workflow for In Vitro Necroptosis Assay
Caption: A generalized workflow for the in vitro TNF-α-induced necroptosis assay.
References
On-Target Efficacy of GSK963 in Necroptosis Inhibition Confirmed In Vivo with Inactive Enantiomer GSK962
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the potent and selective RIPK1 inhibitor, GSK963, and its inactive enantiomer, GSK962, for confirming on-target effects in in vivo research. The data presented herein, supported by detailed experimental protocols and visual diagrams, is intended for researchers, scientists, and drug development professionals investigating necroptosis and RIPK1-mediated signaling pathways.
GSK963 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptotic cell death and inflammation.[1][2][3][4][5] To rigorously validate that the observed in vivo effects of GSK963 are due to its specific inhibition of RIPK1, it is essential to use a proper negative control. This compound, the inactive enantiomer of GSK963, serves as an ideal control for such validation, as it is structurally identical but lacks significant inhibitory activity against RIPK1.[4] This guide outlines the experimental framework for utilizing this compound to confirm the on-target effects of GSK963 in a preclinical model of TNF-induced sterile shock.
Quantitative Data Summary
The following tables summarize the comparative in vitro and in vivo efficacy of GSK963 and this compound.
Table 1: In Vitro Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| GSK963 | RIPK1 | FP Binding Assay | 29 | [1][2] |
| GSK963 | Necroptosis (Murine L929 cells) | Cell Viability | 1 | [3][4] |
| GSK963 | Necroptosis (Human U937 cells) | Cell Viability | 4 | [3][4] |
| This compound | Necroptosis (Murine & Human cells) | Cell Viability | >1000-fold less potent than GSK963 | [4] |
Table 2: In Vivo Efficacy in TNF-Induced Hypothermia Model
| Compound | Dose (mg/kg) | Administration Route | Outcome | Reference |
| GSK963 | 2 | Intraperitoneal (IP) | Complete protection from TNF+zVAD-induced temperature loss | [1][3] |
| GSK963 | 0.2 | Intraperitoneal (IP) | Significant protection from TNF+zVAD-induced temperature loss | [1] |
| This compound | Not specified, used as negative control | Intraperitoneal (IP) | No significant protection | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental processes, the following diagrams have been generated.
Caption: RIPK1 signaling pathway in response to TNFα.
Caption: In vivo experimental workflow for confirming on-target effects.
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below.
In Vivo Model of TNF-induced Sterile Shock
This protocol is designed to assess the efficacy of RIPK1 inhibitors in preventing hypothermia induced by the systemic inflammatory response to TNFα in combination with a pan-caspase inhibitor.
1. Animal Model and Acclimatization:
- Species: C57BL/6 mice.[1]
- Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
2. Compound Preparation and Administration:
- GSK963 and this compound Formulation: Prepare a suspension of GSK963 or this compound in a suitable vehicle, such as 10% DMSO in corn oil or 10% DMSO in 20% SBE-β-CD in saline.[1] Sonication may be used to aid dissolution.[1]
- Dosage: Administer GSK963 at doses of 0.2 mg/kg and 2 mg/kg.[1] Administer this compound at a matched dose to the highest GSK963 dose (e.g., 2 mg/kg) to serve as a negative control. A vehicle-only group must also be included.
- Administration Route: Administer all compounds via a single intraperitoneal (IP) injection.[1]
3. Induction of Sterile Shock:
- Reagents: Recombinant murine TNFα and a pan-caspase inhibitor such as zVAD-FMK.
- Procedure: At a specified time post-compound administration (e.g., 30 minutes), induce sterile shock by co-administering TNFα and zVAD-FMK.
4. Monitoring and Data Collection:
- Primary Endpoint: Core body temperature.
- Measurement: Measure the core body temperature of each mouse at baseline (pre-induction) and at regular intervals post-induction for several hours.
- Data Analysis: Plot the change in body temperature over time for each treatment group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to compare the temperature profiles of the GSK963-treated groups to the vehicle and this compound-treated groups.
5. Expected Outcomes:
- Vehicle and this compound Groups: A significant drop in core body temperature is expected, indicative of TNF-induced shock.
- GSK963 Group: A dose-dependent protection against hypothermia is anticipated, with the 2 mg/kg dose expected to provide complete or near-complete protection.[1] The lack of a protective effect in the this compound group confirms that the therapeutic benefit observed with GSK963 is a direct result of its on-target RIPK1 inhibition.
In Vitro Western Blot for IκB Phosphorylation
To demonstrate that GSK963 does not affect TNF-mediated NF-κB activation, a common off-target concern for RIPK1 inhibitors, the following in vitro experiment can be performed.
1. Cell Culture and Treatment:
- Cell Line: Bone marrow-derived macrophages (BMDMs).[2]
- Pre-treatment: Pre-treat BMDMs with GSK963 (100 nM), this compound (100 nM), or another RIPK1 inhibitor like Nec-1 (10 µM) for 30 minutes.[2]
- Stimulation: Stimulate the cells with 50 ng/ml of TNFα for 5 and 15 minutes.[2]
2. Protein Extraction and Western Blotting:
- Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.[2]
- Electrophoresis and Transfer: Separate the protein lysates on a 4-12% SDS-PAGE gel and transfer to a nitrocellulose membrane.[2]
- Probing: Probe the membrane with primary antibodies against IκB, phospho-IκB, and a loading control like tubulin.[2]
3. Expected Outcomes:
- GSK963 and this compound should show no inhibition of TNF-induced IκB phosphorylation and subsequent degradation, indicating that they do not interfere with the NF-κB signaling pathway.[4] This selectivity further validates GSK963 as a specific inhibitor of RIPK1 kinase-dependent necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Player: A Comparative Guide to GSK962 Control Data in RIP1 Kinase Inhibition Studies
For researchers, scientists, and drug development professionals investigating the RIP1 kinase pathway, establishing on-target effects of inhibitors is paramount. This guide provides a comparative analysis of GSK962, the inactive enantiomer of the potent RIP1 kinase inhibitor GSK963, serving as an essential negative control to validate experimental findings. By presenting key experimental data, detailed protocols, and clear visualizations of the underlying signaling pathways, this document aims to equip researchers with the necessary information to effectively utilize this compound in their studies.
Data Presentation: GSK963 vs. its Inactive Control, this compound
The primary role of this compound is to demonstrate that the observed biological effects of GSK963 are due to the specific inhibition of RIP1 kinase and not off-target activities. The following tables summarize the comparative potency of GSK963 and this compound in key biochemical and cellular assays.
Table 1: Comparative Biochemical Activity of GSK963 and this compound
| Compound | Fluorescence Polarization (FP) Binding Assay IC50 (nM) | ADP-Glo Kinase Assay IC50 (nM) |
| GSK963 | 29 | 29 |
| This compound | > 30,000 | > 30,000 |
Data sourced from Berger et al., 2015.
Table 2: Comparative Cellular Activity in Necroptosis Assays
| Compound | Human Cellular Necroptosis IC50 (nM) | Murine Cellular Necroptosis IC50 (nM) |
| GSK963 | 4 | 1 |
| This compound | > 10,000 (at least 1000-fold less potent) | > 10,000 (at least 1000-fold less potent) |
Data sourced from Berger et al., 2015.[1]
The data clearly illustrates that GSK963 is a highly potent inhibitor of RIP1 kinase, while this compound shows negligible activity at concentrations up to and exceeding 30,000 nM in biochemical assays and is at least 1000-fold less potent in cellular necroptosis assays.[1] This significant difference in potency underscores the utility of this compound as a negative control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to differentiate the activity of GSK963 and this compound.
Fluorescence Polarization (FP) Binding Assay
This assay directly measures the binding affinity of the compounds to the RIP1 kinase domain.
-
Reagents: GST-tagged RIP1 kinase domain, a fluorescently labeled tracer that binds to the ATP-binding pocket of RIP1, assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 20% glycerol), and the test compounds (GSK963 and this compound) dissolved in DMSO.
-
Procedure:
-
To each well of a black, low-volume 384-well plate, add the fluorescent tracer at a final concentration of 50 nM and the GST-RIP1 kinase domain at a final concentration of 2.6 µM.[2]
-
Incubate for 5 minutes at room temperature.[2]
-
Add increasing concentrations of the test compounds (from 0 to 100 µM) to the wells. The final DMSO concentration should be kept constant, typically around 3%.[2]
-
Incubate for an additional 10 minutes at room temperature.[2]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for fluorescein-based tracers).[3]
-
-
Data Analysis: The IC50 values are determined by fitting the data to a nonlinear, variable slope regression model.[2]
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, thereby measuring the kinase activity.
-
Reagents: RIP1 kinase, substrate (e.g., myelin basic protein), ATP, kinase reaction buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
Set up the kinase reaction in a multiwell plate by combining the RIP1 kinase, substrate, and ATP in the kinase reaction buffer.
-
Add the test compounds (GSK963 and this compound) at various concentrations.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]
-
Incubate at room temperature for 40 minutes.[5]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate at room temperature for 30-60 minutes.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. IC50 values are calculated from the dose-response curves.
Cellular Necroptosis Assay (using CellTiter-Glo®)
This assay measures cell viability to determine the extent of necroptosis, a form of programmed cell death mediated by RIP1 kinase.
-
Reagents: A cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells), cell culture medium, a necroptosis-inducing stimulus (e.g., TNFα in combination with a pan-caspase inhibitor like z-VAD-fmk), test compounds (GSK963 and this compound), and CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed the cells in an opaque-walled multiwell plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Induce necroptosis by adding the stimulating agent (e.g., TNFα + z-VAD-fmk).
-
Incubate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Record the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: The reduction in the luminescent signal indicates cell death. IC50 values represent the concentration of the compound that protects 50% of the cells from necroptosis.
Visualizations
To further clarify the context of this compound's use, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. OUH - Protocols [ous-research.no]
A Head-to-Head Guide: Validating CRISPR-Cas9 RIPK1 Knockout with the Selective Inhibitor GSK'963
For researchers, scientists, and drug development professionals, understanding the precise role of key signaling molecules is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death pathways, making it a prime target for investigation. Both genetic knockout via CRISPR-Cas9 and pharmacological inhibition offer powerful tools to dissect its function. This guide provides a comprehensive comparison of these two methodologies, focusing on the use of the potent and selective RIPK1 inhibitor, GSK'963, to validate findings from CRISPR-Cas9-mediated RIPK1 knockout.
This guide will delve into the experimental data, protocols, and underlying signaling pathways, offering a clear framework for researchers to design, execute, and interpret experiments targeting RIPK1.
Comparing Genetic and Pharmacological Inhibition of RIPK1
The choice between CRISPR-Cas9 knockout and a small molecule inhibitor like GSK'963 depends on the specific experimental question. A RIPK1 knockout results in the complete absence of the protein, ablating both its kinase and scaffolding functions. In contrast, GSK'963 is a highly specific inhibitor of RIPK1's kinase activity, leaving its scaffolding function intact. This distinction is crucial, as RIPK1's scaffold is known to play a role in pro-survival signaling.
Key Performance Metrics: A Quantitative Comparison
The following table summarizes key quantitative data for both CRISPR-Cas9 RIPK1 knockout and GSK'963, compiled from various studies.
| Parameter | CRISPR-Cas9 RIPK1 Knockout | GSK'963 (Active Enantiomer) | GSK'962 (Inactive Enantiomer) | Necrostatin-1 (Nec-1) |
| Target | Complete RIPK1 protein | RIPK1 kinase activity | Inactive | RIPK1 kinase activity |
| Mechanism | Gene disruption (frameshift mutation) | Allosteric inhibition of kinase domain | N/A | Allosteric inhibition of kinase domain |
| Potency (IC50) | N/A (complete ablation) | Biochemical (FP binding assay): 29 nMCellular (necroptosis inhibition): - 1 nM (murine L929 cells)[1][2]- 4 nM (human U937 cells)[1][2]- 3 nM (murine BMDMs)[1][2]- 0.9 nM (human neutrophils)[1][2] | >1000-fold less potent than GSK'963[1][2] | Cellular (necroptosis inhibition): - 1 µM (murine L929 cells)[1][2]- 2 µM (human U937 cells)[1][2] |
| Selectivity | Gene-specific | >10,000-fold selective for RIPK1 over 339 other kinases[1] | N/A | Can inhibit indoleamine 2,3-dioxygenase (IDO) at higher concentrations |
| Effect on Necroptosis | Complete block of TNF-induced necroptosis[3][4] | Potent inhibition of TNF-induced necroptosis[1][2] | No significant inhibition[1] | Inhibition of TNF-induced necroptosis |
| Effect on Apoptosis | Can sensitize cells to TNF-induced apoptosis[5] | No effect on TNF+CHX-stimulated apoptosis[2] | No effect | No effect at concentrations that inhibit necroptosis |
| Effect on NF-κB Signaling | Can be impaired due to loss of scaffolding function | No effect on TNF-induced NF-κB activation[6] | No effect | No effect |
Understanding the RIPK1 Signaling Pathway
RIPK1 is a key signaling node downstream of the TNF receptor 1 (TNFR1). Its activation can lead to three distinct outcomes: cell survival via NF-κB activation, apoptosis, or a form of programmed necrosis called necroptosis. The cellular context and the presence of other signaling molecules dictate the ultimate fate of the cell.
Caption: The RIPK1 signaling pathway, illustrating the points of intervention for CRISPR-Cas9 knockout and GSK'963.
Experimental Protocols
Here, we provide detailed methodologies for CRISPR-Cas9 mediated RIPK1 knockout and for the use of GSK'963 to validate experimental findings.
CRISPR-Cas9 Mediated Knockout of RIPK1 in a Human Cell Line (e.g., U937)
This protocol outlines a lentiviral-based approach for generating a stable RIPK1 knockout cell line.[7]
1. gRNA Design and Vector Preparation:
-
Design guide RNAs (gRNAs) targeting an early exon of the RIPK1 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA.
-
Clone the designed gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the gRNA-Cas9 lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the virus.
3. Transduction of Target Cells:
-
Transduce the target cells (e.g., U937) with the lentivirus at an optimized multiplicity of infection (MOI).
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
4. Single-Cell Cloning and Validation:
-
Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones and screen for RIPK1 knockout by Western blot analysis.
-
Confirm the on-target gene editing by Sanger sequencing of the genomic DNA flanking the gRNA target site.
Caption: Workflow for generating a RIPK1 knockout cell line using CRISPR-Cas9.
Using GSK'963 to Validate RIPK1 Kinase-Dependent Effects
This protocol describes how to use GSK'963 to confirm that an observed phenotype is dependent on the kinase activity of RIPK1.
1. Stock Solution Preparation:
-
Prepare a high-concentration stock solution of GSK'963 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.
-
Prepare a similar stock solution of the inactive enantiomer, GSK'962, to use as a negative control.
2. Cell Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with GSK'963 or GSK'962 at the desired final concentration (typically in the low nanomolar range for GSK'963, e.g., 1-100 nM) for 30-60 minutes before inducing the phenotype of interest (e.g., by adding TNFα and a caspase inhibitor like zVAD-fmk to induce necroptosis).
-
Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
3. Phenotypic Analysis:
-
Assess the phenotype of interest at the appropriate time point. For example:
-
Cell Viability: Use assays like CellTiter-Glo or MTT to quantify cell death.
-
Signaling Pathway Activation: Perform Western blot analysis to detect phosphorylation of key signaling molecules (e.g., p-RIPK1, p-MLKL).
-
Cytokine Production: Measure cytokine levels in the supernatant using ELISA or a multiplex bead array.
-
Caption: Logical workflow for validating a RIPK1 kinase-dependent phenotype using GSK'963.
Conclusion: An Integrated Approach for Robust Findings
References
- 1. Video: Generation of a RIP1 Knockout U937 Cell Line Using the CRISPR-Cas9 System [jove.com]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 is a critical modulator of both tonic and TLR-responsive inflammatory and cell death pathways in human macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of a RIP1 Knockout U937 Cell Line Using the CRISPR-Cas9 System [jove.com]
A Head-to-Head Comparison of GSK962 and Other Control Compounds in RIPK1 Inhibition
In the landscape of drug discovery, particularly in the investigation of inflammatory diseases, neurodegeneration, and certain cancers, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target.[1][2] Small molecule inhibitors of RIPK1 are being actively developed to modulate its kinase activity, which is implicated in programmed cell death pathways, namely apoptosis and necroptosis.[1][3] This guide provides a head-to-head comparison of GSK962 and its active enantiomer, GSK963, alongside other notable RIPK1 inhibitors, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Understanding the Role of this compound as a Negative Control
This compound is the inactive (R)-enantiomer of GSK963, a highly potent and selective RIPK1 inhibitor.[4][5] As such, this compound serves as an ideal negative control compound in experiments to probe RIPK1-mediated responses.[4][6] Its use allows researchers to confirm that the observed effects of GSK963 are due to the specific inhibition of RIPK1 and not off-target activities.
Comparative Analysis of RIPK1 Inhibitors
The following table summarizes the key quantitative data for GSK963, its inactive control this compound, and other well-known RIPK1 inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Target | Assay Type | IC50/EC50 | Reference |
| GSK963 | RIPK1 | ADP-Glo Kinase Assay | 0.8 nM (pIC50: 9.1) | [5] |
| This compound | RIPK1 | (Inactive Control) | >30 µM | [4][6] |
| Nec-1s | RIPK1 | Kinase Assay | 18.2 nM | |
| GSK'772 | RIPK1 | Kinase Assay | 0.13 µM | [3] |
| GSK'547 | RIPK1 | Kinase Assay | 16 nM | [3] |
Signaling Pathway and Experimental Workflow
To understand the context of RIPK1 inhibition, it is essential to visualize the signaling pathway in which it operates. The following diagram illustrates the role of RIPK1 in the TNF-α signaling pathway, leading to either cell survival or cell death.
Caption: TNF-α signaling pathway involving RIPK1.
The experimental workflow for assessing the anti-necroptotic activity of RIPK1 inhibitors often involves inducing necroptosis in a cell line and measuring cell viability in the presence of the test compounds.
References
- 1. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 2. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. GSK 962 = 98 HPLC 2049872-86-6 [sigmaaldrich.com]
- 5. GSK963 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GSK'962 Datasheet DC Chemicals [dcchemicals.com]
Safety Operating Guide
Proper Disposal of GSK962: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides detailed guidance on the proper disposal procedures for GSK962, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential to protect personnel and the environment.
Chemical and Safety Data
The following table summarizes the key chemical and safety information for this compound. This data should be consulted prior to handling and disposal to ensure awareness of the compound's properties and associated hazards.
| Property | Value | Reference |
| Chemical Name | 1-[(5R)-4,5-Dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone | |
| CAS Number | 2049872-86-6 | [2][3][4] |
| Molecular Formula | C₁₄H₁₈N₂O | [2][3] |
| Molecular Weight | 230.31 g/mol | [2][3][4] |
| Physical Form | White to beige powder | [4] |
| Solubility | DMSO: 2 mg/mL | [4] |
| Storage Temperature | 2-8°C | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, must be conducted in accordance with institutional and local regulations for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure proper disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name ("this compound") and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must include "Hazardous Waste," the chemical name ("this compound"), the solvent(s) used, and the approximate concentration of the compound.
-
Do not mix this compound solutions with other incompatible waste streams.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
Step 3: Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before being discarded.
-
Perform a triple rinse of the empty container with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by a more volatile solvent like ethanol (B145695) or acetone).
-
Collect all rinsate as hazardous liquid waste and add it to the appropriate liquid waste container.
-
After triple rinsing, the container may be disposed of according to institutional guidelines for decontaminated lab glass or plastic.
Step 4: Storage and Disposal
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure all waste containers are kept closed except when adding waste.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste streams.
References
Navigating the Safe Handling and Disposal of GSK962: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides essential safety protocols, operational guidance, and disposal plans for GSK962, a critical negative control for RIPK1 kinase inhibition studies. Adherence to these procedures is mandatory to ensure laboratory safety and data integrity.
This compound is the inactive (R)-enantiomer of GSK'963, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] As a negative control, this compound is indispensable for validating the on-target effects of GSK'963 in studies of necroptosis, inflammation, and other RIPK1-mediated signaling pathways.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Essential Safety and Handling Protocols
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The following table summarizes the required PPE and handling precautions.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Operational Plans for In Vitro and In Vivo Studies
This compound is primarily used as a negative control alongside its active enantiomer, GSK963, to confirm that the observed biological effects are due to the specific inhibition of RIPK1.
In Vitro Solubility and Stock Solution Preparation
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 75 mg/mL (325.65 mM) (ultrasonication may be needed) | -80°C for up to 2 years; -20°C for up to 1 year |
Hygroscopic DMSO can impact solubility; it is recommended to use a newly opened container.
Stock Solution Preparation (Example for 10 mM):
To prepare a 10 mM stock solution, dissolve 2.30 mg of this compound (Molecular Weight: 230.31 g/mol ) in 1 mL of DMSO.
Experimental Protocols: Cell-Based Assays
A key application of this compound is in cell-based assays to confirm the on-target activity of RIPK1 inhibitors.
Example Protocol: Necroptosis Inhibition Assay in U-937 Cells
This protocol is adapted from methodologies used to assess the anti-necroptotic activity of RIPK1 inhibitors.
Objective: To confirm that the protection against TNF-α/Z-VAD-FMK-induced necroptosis is specifically due to RIPK1 inhibition by GSK'963, using this compound as a negative control.
Materials:
-
U-937 human monocytic cells
-
This compound and GSK'963
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed U-937 cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or GSK'963. Include a vehicle control (DMSO).
-
Induction of Necroptosis: After a pre-incubation period with the compounds (e.g., 1 hour), induce necroptosis by adding TNF-α (e.g., 10 ng/mL) and Z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the plate for 19-21 hours.
-
Cell Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. The luminescent signal is proportional to the number of viable cells.
Expected Outcome: Cells treated with GSK'963 should show a dose-dependent increase in cell viability, indicating inhibition of necroptosis. In contrast, cells treated with this compound should not show a significant protective effect, confirming that the observed protection is due to the specific action of GSK'963 on RIPK1.
Signaling Pathways and Experimental Workflows
This compound, as a negative control for the RIPK1 inhibitor GSK'963, is crucial for elucidating the role of RIPK1 in various signaling pathways. RIPK1 is a key regulator of cellular fate, mediating inflammation, apoptosis, and necroptosis, primarily downstream of receptors like TNFR1 and Toll-like receptors (TLRs).
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the TNFR1 signaling pathway, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). GSK'963 specifically inhibits the kinase activity of RIPK1, thereby blocking the necroptotic pathway.
Caption: TNFR1 signaling pathways leading to cell survival or cell death.
Experimental Workflow for Validating On-Target Effects
This workflow demonstrates how this compound is used to confirm that the observed effects of GSK'963 are due to RIPK1 inhibition.
Caption: Workflow for validating on-target effects of a RIPK1 inhibitor.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect waste solutions containing this compound (e.g., from cell culture media) in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Container Labeling:
All waste containers must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Harmful if swallowed," "Toxic to aquatic life")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
Disposal Procedure:
-
Accumulate Waste: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Request Pickup: Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or solutions containing it be disposed of down the sanitary sewer.
Decontamination of Labware:
-
Reusable Glassware: Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by a thorough wash with soap and water. The solvent rinsate must be collected as hazardous liquid waste.
-
Disposable Labware: If heavily contaminated, dispose of as solid hazardous waste. If minimally contaminated, follow institutional guidelines for chemical decontamination before disposal in regular lab waste.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their studies while minimizing risks to themselves and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
